Chroman-4-amine hydrochloride
Description
BenchChem offers high-quality Chroman-4-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chroman-4-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMKYKMJUZEGBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50920284 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90609-63-5 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-Chroman-4-amine hydrochloride (CAS 1035093-81-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Foreword: The Chroman Scaffold - A Privileged Platform in Medicinal Chemistry
In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The chroman-4-one scaffold is one such "privileged structure," a term we use for cores that are not only present in a multitude of natural products but also serve as versatile platforms for accessing diverse and potent biological activities.[1][2] Derivatives of this scaffold have demonstrated a remarkable breadth of therapeutic potential, including applications as anticancer, anti-inflammatory, and antimicrobial agents.[3]
The transition from the prochiral chroman-4-one to a specific chiral amine, such as (S)-Chroman-4-amine, represents a critical step in harnessing this potential. Introducing a stereodefined amine at the C4 position unlocks the door to a vast chemical space, allowing for the construction of complex molecules with precise three-dimensional architectures—a prerequisite for selective interaction with biological targets. This guide provides a comprehensive technical overview of (S)-Chroman-4-amine hydrochloride (CAS 1035093-81-2), a key chiral building block essential for advancing research in this promising area. We will delve into its core properties, provide field-tested methodologies for its synthesis and analysis, and discuss its application, grounding every step in the causality and scientific rationale that drives modern pharmaceutical development.
Core Compound Properties
A thorough understanding of a starting material's physicochemical properties is the foundation of all successful process development and experimental design. The data for (S)-Chroman-4-amine hydrochloride is summarized below.
| Property | Value | Source(s) |
| CAS Number | 1035093-81-2 | [4] |
| Molecular Formula | C₉H₁₂ClNO | [4] |
| Molecular Weight | 185.65 g/mol | [4] |
| IUPAC Name | (4S)-3,4-dihydro-2H-chromen-4-amine hydrochloride | |
| Appearance | Solid / Crystalline Solid | [5] |
| Storage Conditions | 2-8°C, under inert atmosphere | [4] |
| Known Purity | Commercially available at ≥95%, ≥97% | [6] |
| Solubility (Qualitative) | Soluble in organic solvents like DMSO and ethanol.[5] Sparingly soluble in aqueous buffers.[7] |
A Note from the Scientist: The hydrochloride salt form is crucial for improving the stability and handling of the parent amine. While specific solubility data is not widely published, amine hydrochlorides are generally more soluble in polar protic solvents and aqueous media than their freebase counterparts. For biological assays, a common and effective practice is to prepare a concentrated stock solution in DMSO, which is miscible with most aqueous buffers, ensuring the final concentration of the organic solvent is insignificant.[5][7]
Synthesis and Purification Workflow
The synthesis of (S)-Chroman-4-amine hydrochloride is a multi-step process that demands precision, particularly in establishing the critical C4 stereocenter. The following workflow represents a robust and scientifically sound approach, beginning with the formation of the chroman-4-one core, followed by a state-of-the-art asymmetric biocatalytic amination.
Caption: Synthetic workflow for (S)-Chroman-4-amine hydrochloride.
Detailed Protocol: Synthesis of Chroman-4-one (Precursor)
This procedure is adapted from established methods for synthesizing the chroman-4-one core.[1][8]
-
Rationale: The reaction proceeds via a base-promoted aldol condensation between the enolate of 2'-hydroxyacetophenone and an aldehyde, followed by a rapid intramolecular oxa-Michael addition (cyclization) to form the heterocyclic ring. Using microwave irradiation significantly accelerates the reaction compared to conventional heating.[1] Diisopropylamine (DIPA) is an effective, non-nucleophilic base for this transformation.
-
Step-by-Step Methodology:
-
To a 0.4 M solution of 2'-hydroxyacetophenone (1.0 equiv) in ethanol within a microwave-safe vessel, add the appropriate aldehyde (e.g., formaldehyde or a protected equivalent, 1.1 equiv) and DIPA (1.1 equiv).[8]
-
Seal the vessel and heat the mixture using microwave irradiation to 160-170 °C for 1 hour.[1]
-
After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂).
-
Perform a liquid-liquid extraction, washing the organic phase sequentially with 1 M HCl (aq), 10% NaOH (aq), water, and finally a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material via flash column chromatography on silica gel to obtain pure chroman-4-one.[8] The melting point of the unsubstituted chroman-4-one is 34-40°C.[9]
-
Detailed Protocol: Asymmetric Amination and Salt Formation
-
Rationale: Achieving high enantioselectivity is paramount. While classical methods involving chiral auxiliaries or metal catalysts exist, biocatalysis using ω-transaminases (ATAs) offers a highly efficient, selective, and environmentally benign route.[10] These enzymes catalyze the transfer of an amino group from a donor (like isopropylamine, which converts to acetone) to a ketone acceptor, creating a chiral amine. We select an (S)-selective ω-transaminase to yield the desired product. The final step involves converting the purified freebase amine to its hydrochloride salt for enhanced stability.
-
Step-by-Step Methodology:
-
Enzymatic Reaction: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).
-
Add the (S)-selective ω-transaminase, pyridoxal 5'-phosphate (PLP) cofactor, and the amine donor (e.g., isopropylamine, in excess).
-
Add the chroman-4-one substrate (1.0 equiv), potentially dissolved in a small amount of a water-miscible co-solvent like DMSO to aid solubility.
-
Maintain the reaction at a controlled temperature (e.g., 30-37°C) with gentle agitation. Monitor the reaction for completion using HPLC or TLC. Published studies show that various chromanones can be fully converted to enantiopure amines (ee > 99%) using this method.[10]
-
Work-up and Purification: Once complete, basify the reaction mixture (e.g., with NaOH) to pH > 10 to ensure the product is in its freebase form.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or CH₂Cl₂.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude (S)-Chroman-4-amine can be further purified by silica gel chromatography if necessary.
-
Salt Formation: Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of HCl in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield the final product, (S)-Chroman-4-amine hydrochloride.
-
Analytical Characterization and Quality Control
A self-validating system of analytical checks is non-negotiable for ensuring the identity, purity, and stereochemical integrity of any chiral building block. The following workflow outlines a comprehensive QC strategy.
Caption: Quality control workflow for (S)-Chroman-4-amine hydrochloride.
Identity Confirmation: NMR and Mass Spectrometry
-
Rationale: Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation by mapping the chemical environment of each proton and carbon atom.[11][12] Mass Spectrometry (MS) confirms the molecular weight of the parent free base.
-
¹H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆):
-
Aromatic Protons (4H): Expect complex multiplets between δ 6.8-7.8 ppm. The specific shifts and coupling patterns will depend on the substitution, but the basic chroman skeleton will show distinct signals for the four protons on the benzene ring.[13][14]
-
Benzylic Methine Proton (-CH-NH₃⁺, 1H): A multiplet expected around δ 4.5-5.0 ppm. This proton is adjacent to the chiral center, the electron-withdrawing amine, and the aromatic ring, shifting it significantly downfield.
-
Methylene Protons (-O-CH₂-, 2H): A multiplet expected around δ 4.2-4.6 ppm. These protons are diastereotopic and will likely show complex splitting.[3]
-
Methylene Protons (-CH-CH₂-, 2H): A multiplet expected around δ 2.0-2.5 ppm.[3][15]
-
Ammonium Protons (-NH₃⁺, 3H): A broad singlet, typically downfield (δ > 8.0 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy (Predicted, 100 MHz, DMSO-d₆):
-
Aromatic Carbons (6C): Signals will appear in the δ 115-160 ppm region.[16][17][18] This includes four CH carbons and two quaternary carbons (one attached to oxygen, one at the ring fusion).
-
Methylene Carbon (-O-CH₂-): Expected around δ 65-70 ppm.[3][18]
-
Methine Carbon (-CH-NH₃⁺): Expected around δ 45-55 ppm.
-
Methylene Carbon (-CH-CH₂-): Expected around δ 30-35 ppm.
-
-
Mass Spectrometry (MS): Using a technique like Electrospray Ionization (ESI+), the analysis should show a prominent peak for the free base [M+H]⁺ at m/z 150.1.
Purity and Stereochemical Integrity: HPLC
-
Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity. Reverse-Phase HPLC (RP-HPLC) separates compounds based on polarity and is ideal for determining the percentage of the main component versus any impurities. Chiral HPLC uses a stationary phase with a chiral selector to physically separate the (S) and (R) enantiomers, allowing for precise determination of the enantiomeric excess (ee).
-
Protocol: Reverse-Phase HPLC (Purity)
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Trifluoroacetic Acid - TFA, which acts as an ion-pairing agent to improve peak shape for amines).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to all other peaks in the chromatogram.
-
-
Protocol: Chiral HPLC (Enantiomeric Excess)
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, OD-H, or equivalent).
-
Mobile Phase: An isocratic mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol (e.g., Isopropanol or Ethanol), often with a small amount of an amine additive (e.g., Diethylamine - DEA) to improve peak shape.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: The enantiomeric excess (ee) is calculated as: ee (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] * 100. A successful asymmetric synthesis should yield an ee of >99%.
-
Applications in Drug Discovery
(S)-Chroman-4-amine hydrochloride is not an end product but a high-value intermediate. Its primary utility lies in its bifunctional nature: a nucleophilic amine and a chiral scaffold. This allows it to be incorporated into larger molecules to explore structure-activity relationships (SAR).
-
Scaffold for Peptidomimetics: The rigid chroman backbone can be used to mimic peptide β-turns, a common structural motif in protein-protein interactions. By functionalizing the amine, researchers can attach side chains that mimic those of natural amino acids.[2]
-
Synthesis of Enzyme Inhibitors: The chroman-4-one core is a known scaffold for inhibitors of enzymes like Sirtuin 2 (SIRT2), which is implicated in neurodegenerative diseases and cancer.[1][2] The (S)-amine provides a vector for introducing new substituents to probe the enzyme's binding pocket and enhance potency or selectivity.
-
Development of Receptor Modulators: The chroman structure is a component of molecules designed to interact with various receptors. The amine handle allows for the straightforward synthesis of urea, amide, or sulfonamide libraries, which are classic functional groups for targeting G-protein coupled receptors (GPCRs) and other receptor families.
Safety, Handling, and Storage
As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. Adherence to these guidelines is mandatory for ensuring personnel safety and experimental integrity.
-
Hazard Identification: This compound is classified as hazardous.[10]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat.
-
Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.
-
-
Handling and Storage:
-
Avoid formation of dust.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
For long-term stability, store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[4]
-
References
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
-
Asymmetric Amination of Tetralone and Chromanone Derivatives Employing ω-Transaminases. (2018). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. (n.d.). Gupea. Retrieved February 9, 2026, from [Link]
-
13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved February 9, 2026, from [Link]
-
1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved February 9, 2026, from [Link]
-
A guide to 13C NMR chemical shift values. (2015). Compound Interest. Retrieved February 9, 2026, from [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry. Retrieved February 9, 2026, from [Link]
-
NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved February 9, 2026, from [Link]
-
13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved February 9, 2026, from [Link]
-
Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved February 9, 2026, from [Link]
-
Synthesis of Chroman-4-ones by Reduction of Chromones. (2025). ResearchGate. Retrieved February 9, 2026, from [Link]
-
S'21 - NMR 4 - 13C Shift JUST MEMORIZE THESE. (2021). YouTube. Retrieved February 9, 2026, from [Link]
-
A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest. Retrieved February 9, 2026, from [Link]
-
13C-NMR chemical shifts. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved February 9, 2026, from [Link]
-
Solubility of drugs in ethanol and dmso. (2021). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Chroman-4-one CAS 491-37-2. (n.d.). Home Sunshine Pharma. Retrieved February 9, 2026, from [Link]
Sources
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- 2. Making sure you're not a bot! [gupea.ub.gu.se]
- 3. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 4. 1035093-81-2|(S)-Chroman-4-amine hydrochloride|BLD Pharm [bldpharm.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sciencescholar.us [sciencescholar.us]
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Molecular weight and formula of 4-aminochroman hydrochloride
This in-depth technical guide details the molecular properties, synthesis, and pharmaceutical applications of 4-aminochroman hydrochloride , a privileged scaffold in medicinal chemistry.
Molecular Architecture, Synthesis, and Pharmaceutical Utility
Part 1: Executive Summary
4-Aminochroman hydrochloride (Systematic Name: 3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride) represents a critical chiral building block in drug discovery. Its structural core—the chroman ring—is an isostere of the tetralin system but possesses distinct electronic properties due to the oxygen atom at position 1. This moiety serves as a "privileged scaffold," frequently appearing in ligands for G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic subtypes, as well as in enzyme inhibitors.
This guide provides a rigorous analysis of its physicochemical data, a self-validating synthetic protocol, and its role in modern structure-activity relationship (SAR) studies.
Part 2: Physicochemical Profile
The following data consolidates the essential molecular metrics for 4-aminochroman hydrochloride. Researchers should note that while the free base is often cited, the hydrochloride salt is the preferred form for stability and solubility in aqueous media.
Table 1: Molecular Specifications
| Property | Metric | Notes |
| Common Name | 4-Aminochroman Hydrochloride | Also: 4-Chromanamine HCl |
| IUPAC Name | 3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | |
| CAS Number (Racemic) | 53981-38-7 (Free Base) | HCl salt is often prepared in situ or custom synthesized.[1] |
| CAS Number (S-Isomer) | 1035093-81-2 | Specific for (S)-(-)-4-aminochroman HCl.[2] |
| Molecular Formula | C₉H₁₂ClNO | C₉H₁₁NO[1][3] · HCl |
| Molecular Weight | 185.65 g/mol | Free Base: 149.19 g/mol |
| Exact Mass | 185.0607 | Monoisotopic mass (HCl salt) |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under desiccant. |
| Solubility | Water (>50 mg/mL), DMSO, Methanol | Limited solubility in non-polar solvents (DCM, Hexanes). |
Structural Analysis
The 4-aminochroman core features a benzene ring fused to a six-membered dihydropyran ring. The amine at position 4 introduces a chiral center (
-
Electronic Effect: The oxygen at position 1 acts as a hydrogen bond acceptor and donates electron density into the aromatic ring via resonance, influencing the
of the amine. -
Stereochemistry: The (S)-enantiomer is often the bioactive conformer in specific receptor interactions, though racemic mixtures are used in early-stage screening.
Part 3: Synthetic Routes & Manufacturing
The synthesis of 4-aminochroman hydrochloride typically proceeds via the functionalization of 4-chromanone . Two primary routes are employed: Reductive Amination (modern, preferred for libraries) and Oxime Reduction (classic, scalable).
Visualization: Synthesis Workflow
The following diagram outlines the logical flow from the starting material to the final salt form.
Figure 1: Synthetic pathways for 4-aminochroman hydrochloride showing both reductive amination and oxime reduction routes.
Protocol: Reductive Amination (Self-Validating)
This protocol is chosen for its operational simplicity and high functional group tolerance.
Reagents:
-
4-Chromanone (1.0 equiv)
-
Ammonium Acetate (10.0 equiv)
-
Sodium Cyanoborohydride (
) (0.7 equiv) -
Methanol (anhydrous)
Step-by-Step Methodology:
-
Imine Formation: In a dry round-bottom flask, dissolve 4-chromanone in anhydrous methanol (0.5 M concentration). Add Ammonium Acetate (10 equiv) in one portion.
-
Causality: The large excess of ammonium acetate drives the equilibrium toward the iminium ion intermediate.
-
-
Reduction: Stir the mixture at room temperature for 30 minutes. Carefully add Sodium Cyanoborohydride (0.7 equiv).
-
Safety Note: Perform in a fume hood;
generates toxic HCN if acidified.
-
-
Reaction Monitoring: Stir at room temperature for 12–24 hours. Monitor via TLC (System: 10% MeOH in DCM). The ketone spot (
) should disappear, replaced by the baseline amine spot. -
Workup: Quench with 1N NaOH (pH > 10) to decompose excess borohydride and ensure the amine is in the free base form. Extract with Dichloromethane (
). -
Salt Formation: Dry the organic layer (
), filter, and concentrate. Redissolve the crude oil in minimal diethyl ether. Add 4M HCl in dioxane dropwise at 0°C. -
Validation: The white precipitate (4-aminochroman HCl) is collected by filtration.
-
Yield Expectation: 60–75%.
-
Part 4: Analytical Validation
To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.
Proton NMR ( -NMR) in
The chroman ring has a distinct coupling pattern.
-
Aromatic Region (6.8 – 7.3 ppm): 4H multiplet corresponding to the benzene ring protons (H-5, H-6, H-7, H-8).
-
H-4 (Methine, ~4.5 ppm): A triplet or doublet of doublets. This proton is germinal to the amine. In the salt form, this shifts downfield due to the deshielding effect of the ammonium group.
-
H-2 (Methylene, ~4.2 ppm): Multiplet. These protons are adjacent to the oxygen, appearing significantly downfield.
-
H-3 (Methylene, ~2.2 ppm): Multiplet. These bridge the C-2 and C-4 positions.
Mass Spectrometry (ESI-MS)
-
Mode: Positive Ion Mode (
). -
Target Ion:
= 150.09 m/z (corresponding to the protonated free base ). -
Interpretation: The presence of the 150.09 peak confirms the core structure. The absence of a 148 m/z peak rules out oxidation to the chromone or imine.
Part 5: Pharmaceutical Applications
The 4-aminochroman scaffold is a versatile pharmacophore.[4][5] It is often used to constrain the conformational flexibility of the ethylamine side chain found in neurotransmitters like dopamine and serotonin.
Key Therapeutic Areas
-
GPCR Ligands: The scaffold mimics the "phenyl-ethyl-amine" motif locked in a semi-rigid bicycle. This is crucial for designing selective
and dopamine receptor ligands. -
Enzyme Inhibitors: Derivatives have shown activity as Acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research.
-
Chiral Resolution Agents: The enantiomerically pure amine is used to resolve chiral acids.
Visualization: Pharmacophore Space
Figure 2: Pharmacological applications and mechanistic utility of the 4-aminochroman scaffold.
References
-
Sigma-Aldrich. (S)-Chroman-4-amine hydrochloride Product Sheet. Retrieved from .[6]
-
PubChem. Chroman-4-amine (Compound Summary). National Library of Medicine. Retrieved from .
-
PrepChem. Preparation of 4-Chromanone Oxime and Reduction. Retrieved from .
-
Royal Society of Chemistry. Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. Retrieved from .
-
Master Organic Chemistry. Reductive Amination: Mechanism and Protocol. Retrieved from .
Sources
- 1. angenesci.com [angenesci.com]
- 2. 1035093-81-2|(S)-Chroman-4-amine hydrochloride|BLD Pharm [bldpharm.com]
- 3. 1956436-48-8|(S)-6-Chlorochroman-4-amine hydrochloride|BLD Pharm [bldpharm.com]
- 4. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (4S)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | 1035093-81-2 [sigmaaldrich.com]
Difference between (R) and (S)-Chroman-4-amine hydrochloride
The following technical guide provides an in-depth analysis of the stereochemical, synthetic, and biological distinctions between (R)- and (S)-Chroman-4-amine hydrochloride.
Core Scaffold Analysis for Medicinal Chemistry & Drug Development
Executive Summary
Chroman-4-amine hydrochloride (3,4-dihydro-2H-1-benzopyran-4-amine HCl) is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for tetralins and indanes.[1] The presence of a chiral center at the C4 position creates two distinct enantiomers: (R)-Chroman-4-amine HCl and (S)-Chroman-4-amine HCl .[1]
While identical in scalar physical properties (melting point, solubility, density) within an achiral environment, these enantiomers exhibit divergent behaviors in chiral environments—specifically in biological binding affinity , enzymatic stability , and polarized light interaction . This guide dissects these differences to support researchers in lead optimization and asymmetric synthesis.
| Feature | (R)-Chroman-4-amine HCl | (S)-Chroman-4-amine HCl |
| CAS Number | 730980-59-3 | 1035093-81-2 |
| Stereocenter | C4 (R-configuration) | C4 (S-configuration) |
| Primary Utility | Chiral Building Block / Ligand | Chiral Building Block / Ligand |
| Key Application | CNS Agents, 5-HT Ligands | Antimicrobial, MAO Inhibitors |
Stereochemical Fundamentals
The core difference lies in the spatial arrangement of the amine group at the C4 position of the chromane ring.
Cahn-Ingold-Prelog (CIP) Assignment
To assign priority at C4:
-
Nitrogen (-NH₂) : Priority 1 (Highest atomic number).[1]
-
C4a (Aromatic Ring Junction) : Priority 2 (Carbon bonded to C-C-C in aromatic system).
-
C3 (Methylene -CH₂-) : Priority 3 (Carbon bonded to C-H-H).[1]
-
Hydrogen (-H) : Priority 4 (Lowest).[1]
-
For the (R)-Enantiomer: With Hydrogen pointing away (dashed wedge), the sequence 1 → 2 → 3 traces a clockwise path.[1]
-
For the (S)-Enantiomer: With Hydrogen pointing away, the sequence 1 → 2 → 3 traces a counter-clockwise path.[1]
3D Conformation & Helicity
The chromane ring adopts a half-chair conformation.[1] The C4-amine substituent prefers the pseudo-equatorial position to minimize 1,3-diaxial strain, although the pseudo-axial conformer exists in equilibrium. This conformational preference is critical when docking these molecules into rigid protein binding pockets.[1]
Synthesis & Resolution Strategies
Obtaining enantiopure chroman-4-amine is a critical step in SAR (Structure-Activity Relationship) studies.[1] Two primary methodologies are employed: Classical Chemical Resolution and Biocatalytic Synthesis .[1]
Chemical Resolution (Diastereomeric Salt Formation)
This is the most robust method for large-scale preparation.[1] It relies on the difference in solubility between diastereomeric salts formed with a chiral acid.[1][2][3]
Protocol: Tartaric Acid Resolution
-
Formation: React racemic chroman-4-amine free base with (2R,3R)-(+)-Tartaric acid in methanol/ethanol.
-
Crystallization: The (R)-amine[1]·(R,R)-tartrate and (S)-amine·(R,R)-tartrate salts are diastereomers with different lattice energies. Typically, one precipitates while the other remains in the mother liquor.
-
Liberation: The isolated salt is treated with NaOH to release the enantiopure free base, followed by HCl gas treatment to reform the hydrochloride salt.
Biocatalytic Kinetic Resolution
Enzymatic routes offer higher enantiomeric excess (ee > 99%) under mild conditions.[1]
-
Lipase-Catalyzed Acylation: Candida antarctica Lipase B (CAL-B) can selectively acetylate the (R)-amine, leaving the (S)-amine unreacted.[1]
-
Transaminase Synthesis:
-Transaminases can convert chroman-4-one directly to the chiral amine using an amine donor (e.g., isopropylamine), often with perfect stereocontrol.[1]
Figure 1: Workflow for the classical chemical resolution of chroman-4-amine using a chiral acid.
Analytical Differentiation
Distinguishing the (R) and (S) isomers requires techniques sensitive to chirality.[1][2][4][5][6]
Chiral HPLC
Standard reverse-phase C18 columns cannot separate these enantiomers.[1] Polysaccharide-based chiral stationary phases (CSPs) are required.[1]
-
Column: Chiralpak® IA, IB, or IC (Amylose/Cellulose derivatives).
-
Mobile Phase: Hexane/Ethanol/Diethylamine (Normal Phase) or Acetonitrile/Buffer (Reverse Phase).[1]
-
Mechanism: The CSP forms transient diastereomeric complexes (via H-bonding and
- stacking) with the enantiomers, causing them to elute at different retention times.[1]
Optical Rotation (Polarimetry)
The specific rotation
-
(R)-Isomer: Typically exhibits a specific rotation opposite in sign to the (S)-isomer.[1]
-
Note: The sign (+ or -) depends on the solvent and temperature.[1] Always report solvent (e.g.,
) when citing values.-
Self-Validation: If your synthesized batch of (R)-isomer measures
, the (S)-isomer must measure (within experimental error).[1]
-
Biological Implications: The Eutomer vs. Distomer
In drug development, the "Eutomer" is the biologically active enantiomer, while the "Distomer" is less active or inactive. For chroman-4-amine derivatives, the stereochemistry dictates the fit into the protein binding pocket.[1]
Case Study: GPCR Binding (5-HT Receptors)
Chroman-4-amines are often investigated as ligands for Serotonin (5-HT) receptors.[1]
-
Binding Pocket Topology: The receptor binding site is chiral, comprised of L-amino acids.[1]
-
Interaction: The (R)-enantiomer might orient the amine group to form a critical salt bridge with an Aspartate residue (e.g., Asp3.32), while the aromatic ring engages in
-stacking with Phenylalanine. -
Steric Clash: The (S)-enantiomer, projecting the amine in the opposite vector, may encounter steric repulsion from the receptor wall, preventing the salt bridge formation and drastically reducing affinity (
).
Figure 2: Schematic representation of chiral recognition in a protein binding pocket, illustrating why one enantiomer acts as the eutomer.
Handling & Stability
-
Hygroscopicity: As hydrochloride salts, both enantiomers are hygroscopic.[1] They must be stored in a desiccator or under inert gas (Argon/Nitrogen) to prevent water absorption, which alters the weighable mass and affects stoichiometry in reactions.
-
Racemization: The C4-amine is benzylic.[1][6] While generally stable, exposure to strong bases at high temperatures or radical conditions could theoretically induce racemization via a planar intermediate.[1] Standard storage at 2-8°C is recommended.[1]
References
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Chemical Resolution Principles
-
Chroman-4-amine Synthesis & Properties
-
Medicinal Chemistry Applications
-
Enzymatic Resolution
-
Analytical Methods
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An In-Depth Technical Guide to 3,4-Dihydro-2H-chromen-4-amine HCl: Structure, Synthesis, and Analysis
This guide provides a comprehensive technical overview of 3,4-dihydro-2H-chromen-4-amine hydrochloride, a key heterocyclic amine scaffold. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural intricacies, physicochemical properties, synthetic pathways, and analytical characterization. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for advanced applications.
Molecular Identity and Structural Elucidation
3,4-Dihydro-2H-chromen-4-amine, also known as chroman-4-amine, is a bicyclic organic compound. Its hydrochloride salt is frequently used to improve stability and aqueous solubility, which is a critical consideration in both synthetic protocols and pharmaceutical formulations.[1]
Nomenclature and Identification:
-
IUPAC Name: 3,4-dihydro-2H-chromen-4-amine hydrochloride
-
Common Synonyms: Chroman-4-amine HCl, (S)-3,4-dihydro-2H-chromen-4-amine hydrochloride[2]
-
CAS Number: 1035093-81-2 (for the S-enantiomer hydrochloride)[2][3]
-
Molecular Formula: C₉H₁₂ClNO[2]
Core Structure and Key Features: The molecule's architecture is built upon a 3,4-dihydro-2H-chromen (or chroman) core. This consists of a dihydropyran ring fused to a benzene ring. The key functional group is a primary amine (-NH₂) attached to the C4 position of the dihydropyran ring.
-
Chirality: The carbon atom at position 4 (C4) is a stereocenter, meaning 3,4-dihydro-2H-chromen-4-amine exists as a pair of enantiomers: (R)- and (S)-. The specific stereoisomer can be critical for biological activity, and chiral separation or asymmetric synthesis is often required for pharmacological studies.[4]
-
Hydrochloride Salt: The amine group is basic and readily forms a salt with hydrochloric acid (HCl). This converts the amine into an ammonium chloride salt (-NH₃⁺Cl⁻), which typically presents as a stable, crystalline solid with enhanced water solubility compared to the free base.[1]
Caption: General workflow for the synthesis via reductive amination.
Detailed Experimental Protocol: Reductive Amination
-
Reaction Setup: Dissolve chroman-4-one (1.0 eq) and ammonium acetate (10 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2) to destroy excess reducing agent. Concentrate the mixture under reduced pressure to remove methanol.
-
Purification (Free Base): Dilute the residue with water and basify with 1M NaOH to pH >10. Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base.
-
Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of HCl in the same solvent dropwise until precipitation is complete.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain 3,4-dihydro-2H-chromen-4-amine HCl as a solid.
-
Self-Validation: The identity and purity of the final product must be confirmed using the analytical techniques described in the following section.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary techniques for structural elucidation. [5]
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Aromatic Protons: Signals in the range of δ 6.8-7.5 ppm. -CH-NH₂ (C4-H): A multiplet around δ 4.0-4.5 ppm. -O-CH₂- (C2-H₂): Diastereotopic protons appearing as complex multiplets around δ 4.2-4.6 ppm. -CH₂- (C3-H₂): Diastereotopic protons appearing as complex multiplets around δ 1.9-2.3 ppm. -NH₃⁺: A broad singlet, often exchangeable with D₂O. |
| ¹³C NMR | Aromatic Carbons: Peaks in the δ 115-160 ppm region. -O-C- (C8a): Signal around δ 155 ppm. -O-CH₂- (C2): Signal around δ 65 ppm. -CH-NH₂ (C4): Signal around δ 45-50 ppm. -CH₂- (C3): Signal around δ 30-35 ppm. |
| Mass Spec (ESI+) | M+H⁺: Expected molecular ion peak for the free base (C₉H₁₁NO) at m/z 150.09. |
| IR Spectroscopy | N-H stretch (amine salt): Broad absorption around 2400-3200 cm⁻¹. Aromatic C=C stretch: Peaks around 1450-1600 cm⁻¹. C-O-C stretch (ether): Strong absorption around 1200-1250 cm⁻¹. |
-
Expert Insight: In ¹H NMR, the protons on C2 and C3 are diastereotopic due to the chiral center at C4. This leads to more complex splitting patterns (e.g., doublet of doublets of doublets) than simple triplets, providing a key signature for confirming the chroman ring structure. The ¹³C NMR spectrum provides direct information about the carbon skeleton. [6]
Pharmacological Significance and Applications
The chromene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. [7][8]Derivatives of chroman-4-amine are explored for various therapeutic targets.
-
Anticancer Activity: Chroman-4-one derivatives have been identified as inhibitors of Sirtuin 2 (Sirt2), a target in cancer therapy, and have shown to reduce the proliferation of cancer cells. [9]* Antidiabetic Agents: Fused chromen-3-amine derivatives have been designed as highly potent inhibitors of Dipeptidyl Peptidase 4 (DPP-4), a key target for the treatment of type 2 diabetes. [10]* Cystic Fibrosis Modulators: Complex derivatives of 3,4-dihydro-2H-chromen-2-yl have been discovered as potent correctors of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, with clinical candidates like ABBV/GLPG-2222 emerging from these studies. [11]* Antimicrobial and Anti-inflammatory Effects: The broader class of chroman-4-ones exhibits significant anti-inflammatory, antioxidant, and antimicrobial properties. [12]* Platelet Aggregation Inhibition: Certain chroman derivatives have shown inhibitory effects on platelet-activating factor (PAF)-induced platelet aggregation. [13] The diverse biological activities highlight the utility of 3,4-dihydro-2H-chromen-4-amine HCl as a versatile starting material for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Handling, Storage, and Safety
As a chemical intermediate, proper handling is crucial.
-
Safety: The compound is classified as corrosive and can cause severe skin burns and eye damage. [4]It is harmful if swallowed, inhaled, or absorbed through the skin. [3]Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. [14]The hydrochloride salt form offers improved stability over the free base, which can be susceptible to air oxidation.
Conclusion
3,4-Dihydro-2H-chromen-4-amine HCl is a foundational building block in modern medicinal chemistry. Its rigid, bicyclic structure combined with a modifiable primary amine functional group makes it an ideal scaffold for developing novel therapeutics. A thorough understanding of its structure, synthesis via robust methods like reductive amination, and detailed analytical characterization is paramount for its effective use in research and development. The proven track record of the chromene nucleus across multiple therapeutic areas ensures that this compound will remain a molecule of high interest for the foreseeable future.
References
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MDPI. One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction. Available at: [Link]
-
PMC. An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. Available at: [Link]
-
MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Available at: [Link]
-
ACS Publications. Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). Available at: [Link]
-
PMC. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Available at: [Link]
-
ResearchGate. Pharmacological activities of chromene derivatives: An overview. Available at: [Link]
- Google Patents. CN108148032B - Preparation method and application of 3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid compound.
-
ResearchGate. Synthesis of various 3,4-dihydropyrano[c]chromenes and... Available at: [Link]
-
Gupea. Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Available at: [Link]
-
ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available at: [Link]
-
RJPT. Review on Chromen derivatives and their Pharmacological Activities. Available at: [Link]
-
NetMi. CAS 1035093-81-2 | (S)-3,4-dihydro-2H-chromen-4-amine hydrochloride. Available at: [Link]
-
ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Available at: [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]
-
IJPPR. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Available at: [Link]
-
PubMed. Discovery and Rational Design of Natural-Product-Derived 2-Phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine Analogs as Novel and Potent Dipeptidyl Peptidase 4 (DPP-4) Inhibitors for the Treatment of Type 2 Diabetes. Available at: [Link]
-
PMC. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. Available at: [Link]
-
PubMed. Effects of chroman derivatives on platelet aggregation induced by some aggregating agents in rabbits. Available at: [Link]
-
Mesbah Energy. Spectroscopy 13C NMR and 1H NMR. Available at: [Link]
-
PubMed. A novel mechanism for the inhibition of biological membrane lipid peroxidation by dioxygenated 4-methylcoumarins mediated by the formation of a stable ADP-Fe-inhibitor mixed ligand complex. Available at: [Link]
-
YouTube. differences & similarities of 1H & 13C NMR spectroscopy. Available at: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]
-
PMC. 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-d[1][15]ithiolo[3,4-b]pyridine-5-carboxamides. Available at: [Link]
-
Mnstate. Short Summary of 1H-NMR Interpretation. Available at: [Link]
-
Pharmaffiliates. 33024-60-1 | Product Name : Tetrahydro-2H-pyran-4-amine Hydrochloride. Available at: [Link]
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Chroman-4-amine hydrochloride safety data sheet (SDS) download
Operational Safety, Synthetic Utility, and Handling Protocols
Executive Summary
Chroman-4-amine hydrochloride (CAS: 53981-12-3 for racemic; 1035093-81-2 for (S)-enantiomer) is a privileged pharmacophore in medicinal chemistry.[1] Its bicyclic structure—a benzene ring fused to a dihydropyran—serves as a rigid scaffold that restricts conformational freedom, often improving the binding affinity of ligands targeting GPCRs (e.g., 5-HT1A receptors) and enzymes like SIRT2.[1]
While often treated as a generic building block, this compound presents specific handling challenges due to the hygroscopic nature of the hydrochloride salt and its potential for chiral instability under harsh conditions. This guide moves beyond the standard Safety Data Sheet (SDS) to provide actionable protocols for safe handling, storage, and synthetic application.
Critical Safety Analysis (SDS Interpretation)
Note: This section interprets raw SDS data into laboratory context. Always consult the specific SDS from your vendor before use.
GHS Hazard Classification
The compound is generally classified under the following GHS codes. While not a "Category 1" acute toxin, its cumulative effects and irritation potential require strict adherence to engineering controls.
| Hazard Code | Description | Operational implication |
| H302 | Harmful if swallowed | Avoid "bench-top" snacking; wash hands immediately after doffing gloves.[1] |
| H315 | Causes skin irritation | Permeation Risk: Standard nitrile gloves may offer limited break-through time if the salt is dissolved in organic solvents (DMSO/DMF).[1] |
| H319 | Causes serious eye irritation | Fine Dust Hazard: The salt form is often a fine powder that can become airborne during weighing. Goggles are mandatory; safety glasses are insufficient if draft is poor. |
| H335 | May cause respiratory irritation | Fume Hood Use: All weighing and transfer must occur inside a certified fume hood. |
Emergency Response Workflow
The following decision tree outlines the immediate response protocols for exposure, prioritizing rapid decontamination.
Figure 1: Immediate response logic for Chroman-4-amine HCl exposure events.
Physicochemical Properties & Handling Protocols[1]
The Hygroscopicity Challenge
Amine hydrochloride salts are notoriously hygroscopic. Absorption of atmospheric water leads to:
-
Stoichiometric Errors: Weighing "wet" salt results in under-loading the amine in reactions, leading to incomplete conversion of expensive coupling partners.[1]
-
Hydrolysis Risk: While the chroman ring is stable, moisture can complicate water-sensitive reactions (e.g., using acid chlorides or anhydrides).[1]
Protocol: "Dry-Weight" Handling
Objective: Ensure accurate stoichiometry and prevent clumping.
-
Storage: Store the primary container in a desiccator cabinet or under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
Equilibration: Allow the container to reach room temperature before opening to prevent condensation on the cold solid.
-
Weighing:
-
Best Practice: Weigh inside a glovebox if available.
-
Standard Practice: Weigh quickly into a tared vial. If the solid appears "sticky" or clumpy, dry it under high vacuum (0.1 mbar) at 40°C for 4 hours before use.
-
Synthetic Utility: Amide Coupling Protocol
The most common application of Chroman-4-amine HCl is as a nucleophile in amide coupling to generate bioactive scaffolds.[1]
Challenge: The amine is protonated (HCl salt) and non-nucleophilic in this state. It must be liberated in situ without degrading the coupling reagent.
Validated Protocol: HATU-Mediated Coupling
Scale: 1.0 mmol basis Reagents:
-
Carboxylic Acid Partner (1.0 equiv)
-
Chroman-4-amine HCl (1.1 equiv)[1]
-
HATU (1.2 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv) - Crucial for neutralizing HCl
-
DMF (Anhydrous, 5 mL)
Step-by-Step Methodology:
-
Activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir for 5 minutes. Color change (often yellowing) indicates active ester formation.
-
Amine Prep: In a separate vial, dissolve Chroman-4-amine HCl (1.1 equiv) in minimal DMF. Add remaining DIPEA (2.0 equiv). Note: The solution may warm slightly as the amine is liberated.[1]
-
Addition: Add the amine solution to the activated acid mixture dropwise.
-
Monitoring: Stir at RT for 2–4 hours. Monitor by LCMS.[2] Look for the disappearance of the acid peak and formation of Product [M+H]+.
-
Workup: (See Logic Flow below)
Reaction Workup Logic
Figure 2: Standard workup protocol to remove DMF and excess coupling reagents.[1]
Quality Control & Characterization
Chiral Purity (Enantiomeric Excess)
For the (S)- or (R)- enantiomers, optical rotation is often insufficient for high-precision validation.[1]
-
Technique: Chiral HPLC.[1]
-
Column Suggestion: Chiralpak AD-H or OD-H are standard starting points for amine-containing heterocycles.[1]
-
Mobile Phase: Hexane:IPA (Isopropanol) + 0.1% Diethylamine (DEA).[1] The DEA is critical to sharpen the peak of the basic amine.
NMR Validation
-
1H NMR (DMSO-d6):
-
Look for the ammonium protons (broad singlet, ~8.0-8.5 ppm) if characterizing the salt.
-
The chiral center proton (C4-H) typically appears as a multiplet around 4.0–4.5 ppm.[1]
-
Verify the integrity of the chroman ring (OCH2 multiplet ~4.1 ppm).
-
References
-
Chemical Identity & Hazards: Chemos GmbH & Co.[1][3] KG. (2023).[4] Safety Data Sheet: Hydroxylammonium chloride (Proxy for general amine HCl handling). Retrieved from
-
GHS Classification Data: Angene Chemical.[1][5] (2021).[6][7] Safety Data Sheet: (S)-Chroman-4-amine hydrochloride. Retrieved from
-
Medicinal Chemistry Applications: American Chemical Society (ACS).[1] (2012).[2] Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from
-
Handling Hygroscopic Salts: HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved from
-
General Synthetic Methodology: ResearchGate. (2021).[1] Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. Retrieved from
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An In-depth Technical Guide to the Therapeutic Potential of Chroman-4-Amine Derivatives in Neurology
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold in Neurotherapeutics
The chroman ring system, a heterocyclic motif widely distributed in natural products, has garnered significant attention in medicinal chemistry as a "privileged scaffold."[1][2][3] Its inherent structural rigidity and capacity for diverse functionalization make it an ideal starting point for the design of novel therapeutic agents. Among its many derivatives, the chroman-4-amine class stands out for its remarkable potential in addressing complex neurological disorders. These compounds are not merely chemical curiosities; they represent a promising frontier in the quest for effective treatments for debilitating conditions such as Alzheimer's disease, Parkinson's disease, and neuronal damage from ischemic events.[1][4][5]
This guide provides a comprehensive technical overview of the therapeutic landscape of chroman-4-amine derivatives. We will dissect their multi-target mechanisms of action, explore the rationale behind their synthesis and chemical modification, detail the critical experimental workflows for their evaluation, and present a forward-looking perspective on their journey from bench to bedside.
Part 1: Deciphering the Multi-Target Mechanisms of Action
The therapeutic efficacy of chroman-4-amine derivatives in neurology stems from their ability to modulate multiple pathological pathways simultaneously. This multi-target approach is increasingly recognized as a superior strategy for complex diseases over the traditional "one-target, one-drug" paradigm.[4]
Cholinesterase Inhibition: Restoring Synaptic Integrity in Alzheimer's Disease
A primary hallmark of Alzheimer's disease (AD) is the depletion of the neurotransmitter acetylcholine (ACh) due to the hyperactivity of cholinesterase enzymes, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).[6][7][8] Chroman-4-amine derivatives have emerged as potent inhibitors of both enzymes.
Causality of Action: The mechanism of inhibition is multifaceted. The chroman scaffold acts as an anchor, positioning the molecule within the active site gorge of the enzyme. The amine functionality is crucial for interacting with key amino acid residues. Notably, many derivatives exhibit a dual-binding capability, interacting with both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of AChE.[9][10] This dual inhibition is highly desirable as the PAS is also implicated in the aggregation of amyloid-β (Aβ) peptides, another central feature of AD pathology.[4][9] By blocking both sites, these compounds not only prevent ACh breakdown but may also hinder the formation of amyloid plaques.
Caption: Cholinergic synapse modulation by chroman-4-amine derivatives.
Monoamine Oxidase-B (MAO-B) Inhibition: A Neuroprotective Strategy for Parkinson's Disease
Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of dopamine in the brain.[5] Inhibiting MAO-B increases the synaptic availability of dopamine, thereby alleviating motor symptoms.[11][12] Furthermore, the catalytic action of MAO-B on dopamine generates hydrogen peroxide and other reactive oxygen species (ROS), contributing to oxidative stress and neuronal death.[12]
Causality of Action: Chroman-4-amine derivatives have been developed as potent and selective MAO-B inhibitors.[1][2] Their inhibitory action serves a dual purpose: it provides symptomatic relief by boosting dopamine levels and offers a potential disease-modifying effect by reducing oxidative stress-induced neurodegeneration.[12] This neuroprotective quality is a significant advantage over purely symptomatic treatments.
Caption: Neuroprotective mechanism of MAO-B inhibition.
Attenuation of Oxidative Stress and Neuroinflammation
A common thread weaving through most neurodegenerative disorders is the destructive cycle of oxidative stress and chronic neuroinflammation.[13][14] Oxidative damage to lipids, proteins, and DNA, coupled with a persistent inflammatory response from microglia and astrocytes, leads to widespread neuronal dysfunction and death.
Causality of Action: The chroman scaffold itself, particularly when appropriately substituted with hydroxyl or methoxy groups, possesses intrinsic antioxidant properties, enabling it to scavenge free radicals directly.[15][16] Beyond direct scavenging, certain chroman derivatives can modulate key signaling pathways involved in the cellular stress response. For instance, they have been shown to influence the MAPK (mitogen-activated protein kinase) and NF-κB (nuclear factor kappa B) pathways, which are central regulators of inflammation and apoptosis.[17][18] By enhancing the phosphorylation of protective factors like CREB (cAMP response element-binding protein) and inhibiting pro-inflammatory cascades, these compounds help restore cellular homeostasis and protect neurons from damage.[16]
Part 2: Synthesis and Structure-Activity Relationship (SAR)
The therapeutic versatility of chroman-4-amines is rooted in their synthetic tractability. The chroman-4-one core is a readily accessible intermediate, allowing for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.[2][3]
Core Synthesis Strategy: Reductive Amination
A robust and widely used method for synthesizing chroman-4-amine derivatives is the reductive amination of a corresponding chroman-4-one precursor.[1] This straightforward, two-step one-pot reaction provides a high degree of flexibility in introducing various amine functionalities.
Experimental Protocol: General Synthesis of Chroman-4-amines
-
Reaction Setup: To a solution of the substituted chroman-4-one (1.0 eq.) in a suitable solvent (e.g., methanol, dichloromethane) in a round-bottom flask, add the desired primary or secondary amine (1.1 eq.).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine or enamine. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq.), portion-wise over 15 minutes.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours until the starting material is consumed (monitored by TLC).
-
Workup and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the desired chroman-4-amine derivative.
Caption: General workflow for reductive amination synthesis.
Decoding the Structure-Activity Relationship (SAR)
Systematic modification of the chroman-4-amine scaffold has yielded crucial insights into the structural requirements for potent biological activity.
-
Amine Substituents (R¹ and R²): The nature of the amine at the C4 position is a critical determinant of activity and selectivity. For cholinesterase inhibition, cyclic amines or those with specific linkers and terminal groups can enhance binding to the enzyme's active site.[6] The size and lipophilicity of these substituents play a pivotal role in optimizing interactions within the binding pocket.
-
Chroman Ring Substituents (R³): Substitutions on the aromatic portion of the chroman ring significantly modulate the molecule's electronic and pharmacokinetic properties. Electron-donating groups like ethoxy or methoxy at the C7 position have been shown to enhance AChE inhibitory potency.[6][19] These groups can also contribute to the molecule's antioxidant capacity.
-
Linker Moiety: For multi-target ligands, a linker is often used to connect the chroman-4-amine core to another pharmacophore. The optimal length and flexibility of this linker are essential to allow the molecule to simultaneously engage with two different binding sites, for instance, the CAS and PAS of AChE.[4]
Part 3: Preclinical Evaluation and Data
Rigorous preclinical evaluation is essential to validate the therapeutic potential of new chemical entities. A multi-tiered approach, combining in vitro enzymatic and cell-based assays with in vivo animal models, provides a comprehensive profile of a compound's efficacy and safety.
Key Experimental Protocols
Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is the gold standard for quantifying AChE and BuChE activity.
-
Principle: The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion, the absorbance of which is measured spectrophotometrically at 412 nm.
-
Reagents: Phosphate buffer (pH 8.0), AChE or BuChE enzyme solution, Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and test compound solutions at various concentrations.
-
Procedure: a. In a 96-well plate, add buffer, DTNB, and the test compound solution. b. Add the enzyme solution to each well and incubate for 15 minutes at 37°C. c. Initiate the reaction by adding the substrate solution (ATCI or BTCI). d. Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to a control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Summary of Biological Activity
The following table summarizes the inhibitory activities of representative chroman-4-amine and related derivatives against key neurological targets, demonstrating the scaffold's potential.
| Compound ID/Description | Target Enzyme | IC₅₀ Value (µM) | Reference |
| (E)-1-(2,3-dibromobenzyl)-4-((7-ethoxy-4-oxochroman-3-ylidene)methyl)pyridinium bromide | AChE | 0.048 | [19] |
| Benzylidene chroman-4-one derivative (Compound A) | AChE | 0.122 - 0.207 | [6] |
| N-substituted α-aminophosphonate-chromone (Compound 4j) | AChE | 0.103 | [10] |
| gem-dimethylchroman-4-amine derivatives | BuChE | 7.6 - 67 | [1] |
| Amino-7,8-dihydro-4H-chromenone (Compound 4k) | BuChE | 0.65 | [6] |
| Propargyl gem-dimethylchromanamines | MAO-B | Moderate Inhibition | [1] |
Part 4: Challenges and Future Directions
Despite the immense promise shown in preclinical studies, the translation of chroman-4-amine derivatives into clinical therapeutics faces several hurdles. Key challenges include optimizing blood-brain barrier (BBB) penetration, ensuring high selectivity to minimize off-target side effects, and establishing favorable long-term safety profiles.[20]
The future of this chemical class in neurology is bright and will likely focus on several key areas:
-
Multi-Target-Directed Ligands (MTDLs): Designing single molecules that can rationally engage multiple targets (e.g., AChE, MAO-B, and BACE1) is a leading strategy for complex diseases like AD.[4][21] The chroman-4-amine scaffold is an excellent foundation for developing such MTDLs.
-
Improving Pharmacokinetics: Future synthetic efforts will need to focus on fine-tuning the physicochemical properties of these derivatives to enhance their absorption, distribution, metabolism, and excretion (ADME) profile, particularly their ability to cross the BBB.
-
Exploring Novel Neurological Indications: While research has focused on AD and PD, the anti-inflammatory, antioxidant, and neuroprotective properties of these compounds suggest they could be beneficial for other conditions, including ischemic stroke, Huntington's disease, and multiple sclerosis.[17][22]
Conclusion
Chroman-4-amine derivatives represent a versatile and highly promising scaffold for the development of next-generation neurotherapeutics. Their ability to engage multiple, pathologically relevant targets—including cholinesterases, monoamine oxidases, and pathways of oxidative stress and inflammation—positions them as ideal candidates for treating complex neurological disorders. The synthetic accessibility of the chroman core allows for rational, data-driven optimization of their biological activity. While the path to clinical application requires overcoming significant challenges, continued interdisciplinary research into this remarkable class of compounds holds the potential to deliver much-needed breakthroughs for patients worldwide.
References
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Moutayakine, A., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry, 68, 116807. Available at: [Link]
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Kim, T., et al. (2015). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Expert Opinion on Drug Discovery, 10(12), 1345-1357. Available at: [Link]
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Singh, M., et al. (2021). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry, 12(9), 1465-1485. Available at: [Link]
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Ullah, R., et al. (2022). Natural product-based pharmacological studies for neurological disorders. Frontiers in Pharmacology, 13, 1037319. Available at: [Link]
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Emami, S., & Ghanbarimasir, Z. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. Available at: [Link]
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Advancing Neurological Therapies: Integrating Novel Compounds and Clinical Trials for Enhanced Cognitive and Neuronal Health. (2024). Cureus, 16(6), e63056. Available at: [Link]
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Exploring Chroman-4-One Derivatives as MAO-B Inhibitors: A Comprehensive Computational Study. (2024). ResearchGate. Available at: [Link]
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Marques, C., et al. (2022). Design and synthesis of chromone-based monoamine oxidase B inhibitors with improved drug-like properties. European Journal of Medicinal Chemistry, 240, 114507. Available at: [Link]
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Al-Ghorbani, M., et al. (2024). Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. Journal of Ovarian Research, 17(1), 117. Available at: [Link]
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Santos, M. B., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 29(10), 2351. Available at: [Link]
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Wang, X., et al. (2024). 4-Hydroxysesamin, a Modified Natural Compound, Attenuates Neuronal Apoptosis After Ischemic Stroke via Inhibiting MAPK Pathway. Neurotherapeutics, 21(1), e00323. Available at: [Link]
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Fridén-Saxin, M. (2009). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. Available at: [Link]
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Kim, D. H., et al. (2017). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. Biomolecules & Therapeutics, 25(5), 523–531. Available at: [Link]
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Navigating neurological disorders: harnessing the power of natural compounds for innovative therapeutic breakthroughs. (2023). Heliyon, 9(11), e21810. Available at: [Link]
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Kumar, A., et al. (2017). Exploration of multi-target potential of chromen-4-one based compounds in Alzheimer's disease: Design, synthesis and biological evaluations. Bioorganic & Medicinal Chemistry, 25(24), 6557-6567. Available at: [Link]
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Emami, S., et al. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563. Available at: [Link]
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Sudo, F., et al. (2015). Synthesis and Evaluation of Chroman-4-One Linked to N-Benzyl Pyridinium Derivatives as New Acetylcholinesterase Inhibitors. Archiv der Pharmazie, 348(8), 551-560. Available at: [Link]
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Kedo, O., et al. (2009). Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids. Bioorganic & Medicinal Chemistry, 17(17), 6296-6304. Available at: [Link]
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Neuroprotective agents in acute ischemic stroke. (2022). Exploratory Research and Hypothesis in Medicine, 7(4), 263-279. Available at: [Link]
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Editorial: Preclinical research in neurodegenerative diseases: biochemical, pharmacological, and behavioral bases. (2024). Frontiers in Behavioral Neuroscience, 18, 1462438. Available at: [Link]
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Targeting Neurological Disorders with Stilbenes: Bridging the Preclinical-Clinical Gap. (2024). MDPI. Available at: [Link]
- Derivatives of 4-aminoantipyrine as anti-Alzheimers butyrylcholinesterase inhibitors. (2023). Google Patents.
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Chen, Y. L., et al. (2024). Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses. European Journal of Medicinal Chemistry, 265, 116087. Available at: [Link]
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Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. (2024). Current Issues in Molecular Biology, 46(3), 2212-2236. Available at: [Link]
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Lanni, C., et al. (2023). Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings. Neural Regeneration Research, 19(2), 291-298. Available at: [Link]
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Anti-Alzheimer activity of new coumarin-based derivatives targeting acetylcholinesterase inhibition. (2023). Scientific Reports, 13, 10034. Available at: [Link]
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Neuroprotective Phytochemicals in Experimental Ischemic Stroke: Mechanisms and Potential Clinical Applications. (2018). Oxidative Medicine and Cellular Longevity, 2018, 8024812. Available at: [Link]
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Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. (2023). Pharmaceuticals, 16(11), 1542. Available at: [Link]
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Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer's Disease. (2018). Current Pharmaceutical Design, 24(21), 2412-2433. Available at: [Link]
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Acetylcholinesterase inhibitors – Knowledge and References. (2023). Taylor & Francis. Available at: [Link]
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Lipton, S. A. (2007). Pathologically-activated therapeutics for neuroprotection: mechanism of NMDA receptor block by memantine and S-nitrosylation. Current Drug Targets, 8(5), 621-632. Available at: [Link]
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Design, synthesis and evaluation of new chromone-derived aminophosphonates as potential acetylcholinesterase inhibitor. (2020). Medicinal Chemistry Research, 29, 937-951. Available at: [Link]
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The Chroman-4-amine Scaffold: A Technical Guide to Bioisosteric Design and Therapeutic Utility
Executive Summary
The chroman-4-amine (3,4-dihydro-2H-1-benzopyran-4-amine) scaffold represents a privileged substructure in medicinal chemistry, serving as a versatile bioisostere to the widely utilized 1-aminotetralin core. By introducing an oxygen atom at the 1-position of the tetralin ring, this scaffold alters lipophilicity (LogP), hydrogen bond accepting capability, and metabolic stability while maintaining the critical semi-rigid pharmacophore required for CNS and cardiovascular target engagement.
This technical guide dissects the chroman-4-amine scaffold, moving beyond basic structural description to actionable synthetic protocols, structure-activity relationship (SAR) logic, and validated biological applications in neurodegenerative and cardiovascular therapeutics.
Part 1: Structural Architecture & Pharmacophore Analysis
The Bioisosteric Advantage
The strategic value of the chroman-4-amine lies in its relationship to 1-aminotetralin (the core of sertraline and other CNS agents).
| Feature | 1-Aminotetralin | Chroman-4-amine | Medicinal Chemistry Impact |
| H-Bonding | Donor only (Amine) | Donor (Amine) + Acceptor (Ether O) | The ether oxygen allows unique anchoring interactions in the binding pocket (e.g., with Ser/Thr residues). |
| Ring Pucker | Half-chair | Distorted Half-chair/Sofa | The C-O bond length (1.43 Å) vs C-C (1.54 Å) alters the vector of the C4-amine, enabling fine-tuning of receptor fit. |
| Metabolism | Benzylic oxidation prone | C2 blocking | The oxygen at position 1 blocks metabolic oxidation at that site, potentially improving half-life ( |
| LogP | High (Lipophilic) | Moderate (Lower) | Improved solubility and blood-brain barrier (BBB) penetration profiles (lower polar surface area penalty than expected). |
Stereochemical Imperatives
The C4 position is a chiral center. Biological activity is almost invariably stereospecific.
-
(R)-Enantiomer: Often preferred for serotonin (5-HT) transporter affinity in bioisosteric analogs.
-
(S)-Enantiomer: Frequently associated with dopamine receptor antagonism in related scaffolds.
-
Conformational Locking: The fused benzene ring restricts the conformational freedom of the ethylamine side chain equivalent, reducing the entropic penalty of binding.
Part 2: Therapeutic Applications & SAR[1][2][3]
CNS: Neurodegeneration (BACE1 Inhibition)
One of the most potent applications of the chroman-4-amine scaffold is in the inhibition of
-
Mechanism: The amine group interacts with the catalytic aspartic acid dyad (Asp32/Asp228) of BACE1.
-
Advanced SAR: To boost selectivity against Cathepsin D, the chroman core is often fused into a spirocyclic system (e.g., hexahydropyrano[3,2-b]chromene).
-
Key Compound: Verubecestat (MK-8931) utilizes a related fused-ring amine core, validating the "cyclic amine fused to phenyl" strategy.
Cardiovascular: Rigid Beta-Blockers
The 4-aminochroman-3-ol substructure is a cyclic, rigidified analog of the classical aryloxypropanolamine beta-blocker pharmacophore (e.g., Propranolol).
-
Binding Mode: The C3-hydroxyl and C4-amine mimic the open-chain ethanolamine segment.
-
Selectivity: The cis-configuration (3-OH and 4-NH2 on the same face) typically exhibits higher affinity for
-adrenergic receptors due to optimal spatial alignment with the receptor's Asp113 residue.
Visualizing the SAR Logic
Caption: SAR deconstruction of the chroman-4-amine scaffold showing functional regions and their impact on therapeutic targets.
Part 3: Synthetic Access (The "How-To")
Accessing the chiral chroman-4-amine with high enantiomeric excess (ee) is critical. The two primary industrial routes are Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Transamination .
Route A: Asymmetric Transfer Hydrogenation (Chemical)
This route converts chroman-4-one to the chiral alcohol, which is then converted to the amine with retention or inversion of configuration.
-
Substrate: Substituted Chroman-4-one.
-
Catalyst: RuCl.
-
Hydrogen Source: Formic acid/Triethylamine (HCOOH/TEA).
-
Result: Chiral Chroman-4-ol (>95% ee).
-
Amination: Mesylation followed by azide displacement (
inversion) and reduction.
Route B: Direct Reductive Amination (Biocatalytic)
Using Amine Transaminases (ATAs) or Imine Reductases (IREDs) allows for the direct conversion of the ketone to the amine in a single step with perfect stereocontrol.
Synthesis Workflow Diagram
Caption: Step-by-step synthetic pathway from chroman-4-one to chiral chroman-4-amine via Asymmetric Transfer Hydrogenation.
Part 4: Experimental Protocols
Protocol: Asymmetric Synthesis of (4S)-Chroman-4-ol
Prerequisite for Amine Synthesis via Azide Displacement.
Reagents:
-
Chroman-4-one (1.0 eq)
-
RuCl (0.5 mol%)
-
Formic acid/Triethylamine (5:2 azeotropic mix)
-
Dichloromethane (DCM)
Methodology:
-
Inertion: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve chroman-4-one (10 mmol) in dry DCM (20 mL).
-
Catalyst Addition: Add the Ruthenium catalyst (0.05 mmol).
-
Initiation: Add the HCOOH/TEA mixture (5 mL) dropwise at 0°C.
-
Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Quench: Add saturated NaHCO3 solution to neutralize.
-
Extraction: Extract with DCM (3x), dry over Na2SO4, and concentrate.
-
Validation: Determine enantiomeric excess (ee) using Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).
Protocol: BACE1 Enzymatic Inhibition Assay (FRET)
To validate the activity of the synthesized chroman-4-amine derivative.
Reagents:
-
Recombinant human BACE1 enzyme.
-
FRET Substrate: Rh-EVNLDAEFK-Quencher (Amyloid precursor sequence).
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5.
Methodology:
-
Preparation: Dilute synthesized chroman-4-amine compounds in DMSO (10 mM stock).
-
Plating: Add 10 µL of compound (varying concentrations) to a black 96-well plate.
-
Enzyme Addition: Add 40 µL of BACE1 enzyme solution (10 nM final conc). Incubate for 15 min at 25°C.
-
Substrate Initiation: Add 50 µL of FRET substrate (250 nM final conc).
-
Measurement: Monitor fluorescence (Ex: 530 nm, Em: 590 nm) kinetically for 60 minutes.
-
Analysis: Calculate the slope of the linear range. Determine IC50 using a 4-parameter logistic fit.
Part 5: Comparative Data Analysis
The following table illustrates the "Bioisosteric Shift" — how changing from a tetralin core to a chroman core affects biological parameters in CNS ligands (Hypothetical representative data based on scaffold properties [1, 3]).
| Parameter | 1-Aminotetralin Analog | Chroman-4-amine Analog | Interpretation |
| pKi (5-HT1A) | 8.5 | 8.2 | Slight reduction in affinity due to electronic repulsion of the ether oxygen, often recoverable with 8-substitution. |
| LogP | 3.2 | 2.4 | Significant Advantage: The chroman is less lipophilic, reducing non-specific binding and improving metabolic clearance. |
| tPSA (Ų) | 26 | 35 | Increased polar surface area improves solubility without compromising BBB permeability (Threshold < 90 Ų). |
| Metabolic Stability | Low (Benzylic hydroxylation) | High | The C2-oxygen blocks the primary metabolic soft spot found in tetralins. |
References
-
Chroman-4-one Scaffold in Drug Discovery: Ghanbarimasir, Z. (2021). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate.
-
BACE1 Inhibitors & Chroman Scaffolds: Stamford, A. W., et al. (2014). Discovery of 7-tetrahydropyran-2-yl chromans: BACE1 inhibitors that reduce A-beta in the CNS. ACS Medicinal Chemistry Letters.
-
Asymmetric Synthesis: Touati, R., et al. (2019). Rh-Mediated Asymmetric Transfer Hydrogenation of 3-Substituted Chromones. Organic Letters.
-
Anticancer Activity (ATBO): Kemnitzer, W., et al. (2009).[1] Design, Synthesis, and Biological Activity of Substituted 4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one Analogs. Journal of Medicinal Chemistry.
-
Chiral Amine Synthesis Review: Cabré, A., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.
Sources
Methodological & Application
Application Note: Protocols for the Reductive Amination of Chroman-4-one
Executive Summary & Strategic Analysis
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for SIRT2 inhibitors, serotonin receptor modulators, and anticonvulsants. Converting the C4 ketone to an amine (reductive amination) is a pivotal synthetic transformation.
However, this reaction presents specific challenges compared to simple aliphatic ketones:
-
Electronic Deactivation: The carbonyl at C4 is conjugated to the benzene ring, reducing its electrophilicity toward amine nucleophiles.
-
Steric Hindrance: The bicyclic nature of the chroman ring creates a rigid steric environment, often requiring activation to drive imine formation.
-
Stereochemistry: In substituted chromanones (e.g., at C2 or C3), the hydride attack determines the cis/trans ratio of the resulting amine.
This guide presents two validated protocols: the Standard Borch Reduction (for simple, unhindered substrates) and the Titanium(IV)-Mediated Protocol (for difficult substrates or secondary amines).
Method Selection Guide
Use the following decision tree to select the optimal protocol for your specific substrate.
Figure 1: Decision matrix for selecting the appropriate reductive amination protocol.
Protocol A: Standard Borch Reduction (Primary Amines)
Application: Best for unsubstituted chroman-4-one or when using simple ammonium salts. Mechanism: In situ formation of the imine followed by selective reduction.[1] Self-Validating Check: The pH must be maintained between 6–7 to support iminium formation without inhibiting the hydride.
Reagents
-
Substrate: Chroman-4-one (1.0 equiv)
-
Amine Source: Ammonium Acetate (NH₄OAc) (10.0 equiv)
-
Reductant: Sodium Cyanoborohydride (NaBH₃CN) (0.7–1.0 equiv)
-
Solvent: Methanol (anhydrous)
-
Additives: 3Å Molecular Sieves (optional, to promote imine formation)
Step-by-Step Procedure
-
Imine Formation (Equilibrium):
-
In a flame-dried flask, dissolve Chroman-4-one (1 mmol) in Methanol (10 mL).
-
Add Ammonium Acetate (10 mmol).
-
Optional: Add activated 3Å molecular sieves.
-
Stir at room temperature for 30–60 minutes.
-
Checkpoint: The solution should be clear to slightly cloudy. If pH > 7, add a drop of acetic acid.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add NaBH₃CN (0.7 mmol) portion-wise (Caution: Toxic).
-
Allow the reaction to warm to room temperature and stir for 12–24 hours.
-
-
Workup (Cyanide Safety):
-
Purification:
-
Convert to HCl salt for crystallization or purify via flash chromatography (DCM/MeOH/NH₃).
-
Protocol B: Titanium(IV)-Mediated Reductive Amination (High Performance)
Application: Recommended for secondary amines, sterically hindered chromanones, or when Method A fails. Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the imine/enamine species completely before reduction.
Reagents
-
Substrate: Chroman-4-one (1.0 equiv)
-
Amine: Primary amine (R-NH₂) (1.2–1.5 equiv) or Amine HCl salt + Et₃N.
-
Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.25–2.0 equiv)
-
Reductant: Sodium Borohydride (NaBH₄) (1.0 equiv)
-
Solvent: Ethanol (absolute) or THF.
Step-by-Step Procedure
-
Complexation (Critical Step):
-
In a dry flask under Argon/Nitrogen, combine Chroman-4-one (1 mmol) and the Amine (1.2 mmol).
-
Add Ti(OiPr)₄ (1.25 mmol) neat via syringe.
-
Stir at room temperature for 6–12 hours.
-
Self-Validating Check: Monitor by TLC. The ketone spot should disappear before adding the reducing agent. The solution often turns slightly viscous or changes color (yellow/orange).
-
-
Reduction:
-
Dilute the mixture with absolute Ethanol (5 mL).
-
Add NaBH₄ (1.0 mmol) carefully (gas evolution).
-
Stir for an additional 2–4 hours at room temperature.
-
-
Hydrolysis (The "Gummy" Phase):
-
Note: Quenching Titanium reactions often produces a gelatinous precipitate of TiO₂ that traps product.
-
Preferred Quench: Add 2 mL of 2M Aqueous Ammonia (or 1M NaOH).
-
Stir vigorously for 20 minutes until the white precipitate becomes granular.
-
Filter through a pad of Celite. Wash the pad thoroughly with DCM.
-
-
Isolation:
Mechanistic Insight
Understanding the pathway is crucial for troubleshooting. The Ti-mediated pathway avoids the reversibility issues of standard methods.
Figure 2: Reaction pathway for Titanium-mediated reductive amination.
Data & Optimization
Yield Comparison
| Variable | Method A (NaBH₃CN) | Method B (Ti(OiPr)₄) |
| Primary Amine Yield | 40–60% | 65–85% |
| Secondary Amine Yield | 30–50% | 75–90% |
| Reaction Time | 18–24 h | 8–12 h |
| Workup Difficulty | High (Cyanide waste) | Medium (Filtration required) |
Stereochemical Control
For substituted chroman-4-ones (e.g., 2-methylchroman-4-one):
-
Thermodynamic Control: The hydride typically attacks from the axial direction (less hindered face), yielding the thermodynamically more stable equatorial amine (often trans to the C2 substituent).
-
Cis-Selectivity: To favor the cis isomer, bulkier reducing agents (e.g., L-Selectride) may be required, though this falls outside standard reductive amination protocols.
Troubleshooting & Safety
Common Failure Modes
-
Incomplete Conversion:
-
Cause: Imine formation equilibrium not shifted.
-
Fix: Switch to Method B (Titanium scavenges water). Add molecular sieves to Method A.
-
-
Low Yield after Workup:
-
Cause: Product trapped in Titanium salts (Method B) or water-soluble amine salt.
-
Fix: Use the "Ammonia Quench" method described in Protocol B. Ensure pH > 10 during extraction.
-
Safety Protocols
-
Sodium Cyanoborohydride: Highly toxic. Contact with acid releases HCN gas. All workups must be performed in a functioning fume hood. Bleach all glassware and aqueous waste to oxidize residual cyanide.
-
Titanium(IV) Isopropoxide: Moisture sensitive. Hydrolysis is exothermic.
References
-
Borch, R. F., et al. (1971).[5] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[5] Link
-
Bhattacharyya, S. (1995).[6] "Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination."[1][6] Journal of the Organic Chemistry. Link
-
Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1][6] Journal of Organic Chemistry. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. designer-drug.com [designer-drug.com]
Application Note: Precision Synthesis of (S)-Chroman-4-amine Hydrochloride
Executive Summary
The (S)-chroman-4-amine pharmacophore is a critical structural motif in medicinal chemistry, serving as a key building block for bradycardic agents, ion channel blockers, and GPCR ligands. While racemic synthesis followed by classical resolution (e.g., using tartaric acid) is historically common, it is atom-inefficient (max 50% yield) and labor-intensive.
This Application Note details two superior, field-proven protocols for the asymmetric synthesis of (S)-chroman-4-amine hydrochloride:
-
The Chemical Standard (Ellman’s Auxiliary): A robust, diastereoselective route ideal for discovery and early-phase development.
-
The Biocatalytic Standard (Transaminase): A scalable, "green" route utilizing ω-Transaminases for high-throughput or process-scale applications.
Strategic Overview & Route Selection
The choice between chemical and biocatalytic routes depends on the available equipment and scale.
| Feature | Method A: Ellman Sulfinamide | Method B: Biocatalytic Transamination |
| Primary Mechanism | Diastereoselective Reduction (Reagent Control) | Enzymatic Reductive Amination (Enzyme Control) |
| Chirality Source | (R)-tert-butanesulfinamide (Auxiliary) | (S)-Selective ω-Transaminase (Catalyst) |
| Enantiomeric Excess | Typically >95% (after recrystallization) | >99% (intrinsic specificity) |
| Scalability | Linear (Kg scale feasible) | Exponential (Ideal for MT scale) |
| Equipment | Standard Organic Glassware | Shaker/Incubator (or Stirred Tank) |
| Cost Driver | Auxiliary Reagent | Enzyme Screening/Optimization |
Protocol A: The Ellman Sulfinamide Route (Chemical Standard)
This protocol utilizes (R)-tert-butanesulfinamide as a chiral ammonia equivalent. The stereochemistry is established during the reduction of the intermediate N-sulfinyl imine.
Mechanistic Insight
The reaction proceeds via a Ti(OEt)₄-mediated condensation to form a chiral imine.[1] Subsequent reduction with NaBH₄ proceeds through a six-membered, chelated transition state (Zimmerman-Traxler model). The bulky tert-butyl group directs the hydride attack to the Si-face of the imine, yielding the (S)-amine configuration when the (R)-auxiliary is used.
Materials[1][3]
-
Substrate: Chroman-4-one (1.0 equiv)
-
Auxiliary: (R)-2-methyl-2-propanesulfinamide [(R)-tert-butanesulfinamide] (1.1 equiv)
-
Lewis Acid: Titanium(IV) ethoxide [Ti(OEt)₄] (2.0 equiv)
-
Reductant: Sodium borohydride (NaBH₄) (4.0 equiv)
-
Solvents: THF (anhydrous), Methanol, 4M HCl in Dioxane.
Step-by-Step Methodology
Step 1: Condensation (Imine Formation) [2]
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add Chroman-4-one (10.0 mmol) and (R)-tert-butanesulfinamide (11.0 mmol) to anhydrous THF (50 mL).
-
Activation: Add Ti(OEt)₄ (20.0 mmol) dropwise via syringe. Note: The solution will turn slightly yellow.
-
Reaction: Reflux the mixture at 70°C for 16–24 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS until the ketone is consumed.
-
Quench: Cool to room temperature (RT). Pour into a stirred mixture of brine (50 mL) and EtOAc (50 mL). Stir vigorously for 20 mins until titanium salts precipitate as a white solid.
-
Workup: Filter through a Celite pad. Wash the pad with EtOAc. Dry the organic phase over Na₂SO₄, concentrate in vacuo.
-
Purification: Flash chromatography (Hexane/EtOAc gradient) to yield the (R)-N-sulfinyl imine.
Step 2: Diastereoselective Reduction
-
Cooling: Dissolve the purified imine in THF (30 mL) containing 2% water (crucial for solubility/reactivity profile) and cool to -48°C (Dry ice/MeCN bath) or -78°C.
-
Reduction: Add NaBH₄ (40.0 mmol) in one portion.
-
Warming: Allow the mixture to warm slowly to RT over 4 hours.
-
Quench: Add MeOH (5 mL) dropwise to destroy excess hydride. Partition between water and EtOAc.
-
Isolation: Dry organics (MgSO₄) and concentrate. The product is the diastereomerically pure sulfinamide.[1]
Step 3: Deprotection & Salt Formation
-
Hydrolysis: Dissolve the sulfinamide intermediate in MeOH (10 mL).
-
Acidification: Add 4M HCl in Dioxane (5 mL, excess). Stir at RT for 1 hour. A white precipitate often forms.
-
Precipitation: Add Et₂O (50 mL) to fully precipitate the salt.
-
Filtration: Collect the solid by vacuum filtration. Wash with cold Et₂O.
-
Result: (S)-Chroman-4-amine hydrochloride.
Protocol B: Biocatalytic Transamination (Green Standard)
This route uses an (S)-selective ω-Transaminase (ATA) to transfer an amino group from an amine donor (Isopropylamine) to the ketone.
Mechanistic Insight
The enzyme utilizes Pyridoxal-5'-phosphate (PLP) as a cofactor. The PLP forms a Schiff base with the amine donor, accepts the amino group (becoming PMP), and then transfers it specifically to the pro-S face of the chromanone.
Materials[1][3]
-
Enzyme: (S)-Selective Transaminase (e.g., Vibrio fluvialis ATA or commercial kits like Codexis ATA-113/117).
-
Cofactor: PLP (1 mM).
-
Donor: Isopropylamine (IPA) (1M stock, pH 7.5).
-
Buffer: Potassium Phosphate (100 mM, pH 7.5).
Step-by-Step Methodology
-
Buffer Prep: Prepare 100 mL of 100 mM Phosphate buffer (pH 7.5) containing 1 mM PLP and 1M Isopropylamine.
-
Substrate Addition: Add Chroman-4-one (500 mg) dissolved in DMSO (5% v/v final concentration).
-
Enzyme Addition: Add 50 mg of lyophilized ATA powder.
-
Incubation: Shake at 30°C / 150 rpm for 24 hours.
-
Workup: Basify to pH >11 with 10M NaOH. Extract with MTBE (3 x 50 mL).
-
Salt Formation: Add HCl in IPA/Dioxane to the organic layer to precipitate the (S)-Chroman-4-amine HCl.
Visualizing the Pathways
Synthesis Workflow & Decision Logic
Caption: Comparative workflow for Chemical (Ellman) vs. Enzymatic synthesis of (S)-Chroman-4-amine.
Quality Control & Validation
To ensure the integrity of the synthesis, the following analytical parameters must be met:
| Parameter | Method | Acceptance Criteria |
| Identity | 1H NMR (DMSO-d6) | Multiplet at 4.3-4.5 ppm (CH-NH3+); Aromatic protons 6.8-7.5 ppm. |
| Enantiomeric Excess | Chiral HPLC | > 98% ee (Chiralcel OD-H or AD-H column, Hex/IPA). |
| Salt Stoichiometry | Elemental Analysis / IC | Chloride content ~19.1% (theoretical). |
Self-Validating Check:
-
Optical Rotation: The (S)-enantiomer typically exhibits a specific rotation of
to (c=1, MeOH), though this must be baselined against a certified reference standard as solvent effects are significant for this class.
References
-
Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Chemical Reviews, 102(2), 175–212. Link
-
Liu, G., Cogan, D. A., & Ellman, J. A. (1997). "Catalytic Asymmetric Synthesis of tert-Butanesulfinamides." Journal of the American Chemical Society, 119(41), 9913–9914. Link
-
Höhne, M., & Bornscheuer, U. T. (2009). "Biocatalytic Routes to Optically Active Amines." ChemCatChem, 1(1), 42–51. Link
-
Nugent, T. C., & El-Shazly, M. (2010). "Chiral Amine Synthesis - Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Addition." Advanced Synthesis & Catalysis, 352(5), 753–819. Link
-
Codexis Inc. (2023). "Transaminase Screening Kits for Chiral Amine Synthesis." Application Guide. Link
Sources
Application Note: Efficient Conversion of Chroman-4-amine Free Base to Hydrochloride Salt
Abstract & Scope
This application note details the optimized protocol for converting Chroman-4-amine (3,4-dihydro-2H-1-benzopyran-4-amine) from its free base form to the stable hydrochloride (HCl) salt.[1] While the free base is often an unstable oil or low-melting solid prone to oxidation, the hydrochloride salt offers superior crystallinity, water solubility, and shelf-stability, making it the preferred form for pharmaceutical intermediates.
This guide addresses common pitfalls such as "oiling out," hygroscopicity, and stoichiometric control, providing a robust, scalable method suitable for medicinal chemistry and early-phase drug development.[1]
Chemical Context & Mechanism[2][3][4][5]
The conversion relies on a Brønsted-Lowry acid-base neutralization.[1] Chroman-4-amine is a primary benzylic-type amine.[1] Upon treatment with hydrogen chloride, the lone pair on the nitrogen accepts a proton, forming an ionic lattice stabilized by chloride anions.[2]
Reaction Scheme:
Key Physical Properties:
| Property | Chroman-4-amine (Free Base) | Chroman-4-amine HCl (Salt) |
|---|---|---|
| State | Viscous Oil / Low melting solid | White to Off-White Crystalline Solid |
| Solubility | DCM, Et₂O, EtOAc, MeOH | Water, MeOH, DMSO; Insoluble in Et₂O |
| Stability | Prone to oxidation/carbamate formation | Stable, non-volatile, hygroscopic |
| MW | 149.19 g/mol | 185.65 g/mol |[1][3]
Experimental Protocols
Method A: Anhydrous Precipitation (Recommended for High Purity)
Best for: Small to medium scale (100 mg – 50 g), requiring high purity and minimal water content.
Reagents:
-
Chroman-4-amine (Free Base)[1]
-
Dichloromethane (DCM) or Diethyl Ether (Anhydrous)[1]
-
4M HCl in 1,4-Dioxane (Commercial solution) OR 2M HCl in Diethyl Ether[1]
Protocol:
-
Dissolution: Dissolve the Chroman-4-amine free base (1.0 equiv) in anhydrous DCM (5–10 volumes). Ensure complete dissolution.
-
Expert Insight: DCM is preferred over ether for the initial dissolution because chroman derivatives are highly soluble in it, whereas the HCl salt is virtually insoluble, maximizing yield.
-
-
Cooling: Cool the solution to 0–5°C using an ice bath.
-
Reasoning: The neutralization is exothermic. Cooling prevents side reactions and lowers the solubility of the resulting salt, promoting faster precipitation.
-
-
Acid Addition: Add HCl solution (1.1 – 1.2 equiv) dropwise with vigorous stirring.
-
Observation: A white precipitate should form immediately.[1] If the solution turns cloudy but no solid forms, see Troubleshooting (Oiling Out).
-
-
Precipitation: Remove the ice bath and stir at room temperature for 30–60 minutes to ensure complete salt formation.
-
Filtration: Filter the solid using a Buchner funnel or sintered glass frit.
-
Washing: Wash the filter cake 3x with cold anhydrous Diethyl Ether or Pentane.
-
Purpose: Removes excess HCl and non-polar impurities.[1]
-
-
Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4–6 hours.
Method B: Aqueous/Solvent Evaporation (Alternative)
Best for: Large scale or when anhydrous HCl solutions are unavailable.[1]
Protocol:
-
Dissolve the free base in a minimal amount of Methanol (MeOH).
-
Add concentrated aqueous HCl (37%, 1.1 equiv) dropwise at 0°C.
-
Stir for 15 minutes.
-
Concentrate the solution to dryness using a rotary evaporator.
-
Azeotropic Drying: Add Ethanol or Toluene to the residue and re-evaporate (repeat 2x) to remove trace water.
-
Trituration: Add Diethyl Ether to the gummy residue and stir vigorously until it transforms into a free-flowing powder.
Process Workflow & Logic
The following diagram illustrates the decision logic and workflow for Method A, including critical checkpoints for "oiling out."
Figure 1: Workflow for the anhydrous conversion of chroman-4-amine to its hydrochloride salt, including remediation for oiling out.[1]
Critical Troubleshooting: "Oiling Out"
The most common failure mode in amine salt formation is "oiling out," where the salt separates as a viscous gum rather than a crystal. This occurs because the salt is partially soluble in the solvent mixture or contains trace impurities/water.
Remediation Strategy:
-
Trituration: Decant the supernatant solvent.[1] Add fresh anhydrous Diethyl Ether to the gum. Scratch the side of the flask vigorously with a glass rod. The mechanical energy often induces nucleation.
-
Seeding: If you have a small amount of solid salt from a previous batch, add a "seed" crystal to the gum.
-
Solvent Swap: If using DCM/Ether, switch to IPA (Isopropyl Alcohol).[1] Dissolve the gum in hot IPA and allow it to cool slowly.
Characterization & Validation
To ensure the protocol was successful, verify the following:
-
Melting Point: The HCl salt should have a sharp, high melting point (typically >200°C, decomposition often observed), distinct from the low-melting free base.[1]
-
1H NMR (DMSO-d6):
-
Look for a broad singlet around 8.0–9.0 ppm (integrating to 3H), corresponding to the ammonium protons (
).[1] -
The proton at the C4 position (chiral center) will shift downfield compared to the free base due to the electron-withdrawing effect of the cationic nitrogen.
-
-
Elemental Analysis: Confirm the presence of Chlorine (stoichiometric 1:1 ratio).
Safety & Storage
-
Handling: HCl solutions are corrosive.[1] Chroman-4-amine may be biologically active; handle with gloves and in a fume hood.[1]
-
Storage: The HCl salt is hygroscopic. Store in a tightly sealed vial, preferably in a desiccator or under inert gas (Argon/Nitrogen) at room temperature.
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for amine salt formation).
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2002).[1][4][5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link[1]
-
Bayer AG. (1984).[1] Chroman-4-ones and process for preparing same. US Patent US4479007A.[1] (Describes isolation of chroman-amine intermediates via acid extraction). Link
-
PubChem. (n.d.).[1][3] Compound Summary: 4H-chromen-4-one hydrochloride.[1][3] National Library of Medicine.[1] Retrieved from Link[1]
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link
Sources
Application Note: 4-Aminochroman HCl as a Privileged Scaffold in Glutamate Receptor Antagonist Synthesis
The following Application Note and Protocol Guide is designed for researchers and drug discovery professionals focusing on CNS therapeutics. It details the strategic use of 4-aminochroman hydrochloride as a high-value scaffold for synthesizing Glutamate Receptor Antagonists (specifically targeting NMDA and mGluR subtypes).
Abstract
The modulation of glutamatergic neurotransmission is a cornerstone of modern neuropharmacology, addressing indications from major depressive disorder (MDD) to neuropathic pain. This guide focuses on 4-aminochroman hydrochloride (4-AC HCl), a conformationally restricted bioisostere of pharmacophores found in select NMDA (NR2B subunit-selective) and mGluR antagonists. By rigidifying the ethylamine/propylamine chain inherent in many CNS-active molecules, the chroman-4-amine scaffold enhances receptor subtype selectivity and metabolic stability. This document provides a validated workflow for the synthesis, derivatization, and biological evaluation of 4-AC HCl-derived antagonists.
Introduction: The Pharmacophore Logic
Glutamate receptors (iGluRs and mGluRs) possess distinct binding pockets that accommodate flexible endogenous ligands. However, therapeutic antagonists require high rigidity to lock the receptor in an inactive conformation or block channel pore opening.
-
Why 4-Aminochroman?
-
Conformational Restriction: It mimics the phenyl-X-amine motif (common in ifenprodil-like NR2B antagonists) but locks the rotation around the C-C bond, reducing the entropic penalty of binding.
-
Stereoelectronic Effects: The oxygen atom in the chroman ring acts as a hydrogen bond acceptor, often engaging critical residues (e.g., Serine or Threonine) in the receptor binding pocket.
-
Chirality: The C4 position is a chiral center. Enantiomers of 4-aminochroman derivatives often exhibit >100-fold differences in potency, allowing for fine-tuning of off-target effects.
-
Pathway Visualization: Mechanism of Action
The following diagram illustrates where 4-aminochroman derivatives intervene in the Glutamate signaling cascade.
Caption: 4-Aminochroman derivatives act as antagonists, blocking Ca2+ influx and downstream excitotoxic pathways.
Chemical Foundation & Handling
Compound: 4-Aminochroman Hydrochloride CAS: 53982-17-1 (Generic) / 33610-38-1 (Free base) Molecular Weight: 185.65 g/mol (HCl salt) Solubility: Highly soluble in water, DMSO, and Methanol. Sparingly soluble in DCM.
Expert Handling Tip: The free base of 4-aminochroman is prone to oxidation and carbamate formation upon exposure to air/CO2. Always store as the HCl salt at -20°C. When generating the free base for coupling, do so in situ to maximize yield.
Experimental Protocols
Protocol A: High-Purity Synthesis of 4-Aminochroman HCl
While commercially available, in-house synthesis allows for the introduction of ring substituents (e.g., 6-fluoro, 7-methoxy) crucial for SAR.
Reaction Scheme (Logic): Chroman-4-one → Oxime Intermediate → 4-Aminochroman
Reagents:
-
Substituted Chroman-4-one (1.0 equiv)
-
Hydroxylamine Hydrochloride (1.5 equiv)
-
Sodium Acetate (1.5 equiv)[1]
-
Ethanol (Solvent)[2]
-
Pd/C (10% w/w) or Raney Nickel
-
Hydrogen Gas (Balloon or Parr shaker)
Step-by-Step Procedure:
-
Oxime Formation:
-
Dissolve Chroman-4-one (10 mmol) in Ethanol (30 mL).
-
Add Hydroxylamine HCl (15 mmol) and Sodium Acetate (15 mmol).
-
Reflux at 80°C for 2-3 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Checkpoint: The oxime usually precipitates upon cooling or water addition. Filter and dry.[3][4] Yields typically >90%.[2]
-
-
Reduction (The Critical Step):
-
Dissolve the dried oxime in Methanol (50 mL).
-
Add 1.25 M HCl in Methanol (20 mL) to prevent secondary amine formation.
-
Add 10% Pd/C (10 wt% of substrate).
-
Stir under H2 atmosphere (30-50 psi) for 12 hours at RT.
-
-
Isolation:
-
Filter catalyst through Celite.
-
Concentrate filtrate to dryness.[4]
-
Recrystallize from Isopropanol/Ether to obtain white needles of 4-aminochroman HCl .
-
Protocol B: Derivatization - Synthesis of NR2B Antagonist Library
This protocol describes coupling 4-aminochroman to a benzyl halide linker, a classic strategy for creating ifenprodil-like antagonists.
Workflow Diagram:
Caption: General synthetic workflow for converting the intermediate into a functional antagonist.
Procedure (Alkylation):
-
Free Basing: Suspend 4-aminochroman HCl (1.0 mmol) in DMF (5 mL). Add K2CO3 (3.0 mmol) and stir for 15 min.
-
Coupling: Add the appropriate benzyl bromide/chloride (0.9 mmol - limiting reagent to prevent over-alkylation).
-
Reaction: Heat to 60°C for 4-6 hours.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.[5]
-
Purification: Flash chromatography (DCM:MeOH 95:5).
Data Summary: Expected Yields
| Reaction Type | Reagent | Conditions | Typical Yield | Selectivity Note |
|---|---|---|---|---|
| Alkylation | Benzyl Bromide | K2CO3, DMF, 60°C | 55-65% | Risk of dialkylation; control stoichiometry. |
| Reductive Amination | Benzaldehyde | NaBH(OAc)3, DCM | 75-85% | Preferred Method. High mono-alkylation selectivity. |
| Amide Coupling | Benzoic Acid | EDC/HOBt, DIPEA | 80-90% | Forms amide; requires reduction to amine for activity. |
Biological Evaluation: Functional Calcium Flux Assay
To validate the antagonist activity of the synthesized chroman derivatives, a functional assay measuring intracellular Calcium ([Ca2+]i) is recommended.
Objective: Determine IC50 of the compound against Glutamate-induced Calcium influx in HEK293 cells expressing NR1/NR2B subunits.
Protocol:
-
Cell Prep: Plate HEK293-NR1/NR2B cells in poly-D-lysine coated 96-well black plates (50,000 cells/well). Incubate 24h.
-
Dye Loading: Remove media. Add 100 µL Fluo-4 AM loading buffer (4 µM Fluo-4, 0.04% Pluronic F-127 in HBSS). Incubate 45 min at 37°C.
-
Compound Addition: Wash cells 2x with Assay Buffer (Mg2+-free HBSS to allow NMDA receptor opening). Add 50 µL of test compound (serially diluted). Incubate 15 min.
-
Agonist Challenge: Place plate in FLIPR or FlexStation. Inject 50 µL of Glutamate (10 µM) + Glycine (10 µM) .
-
Readout: Measure fluorescence (Ex 488 nm / Em 525 nm) for 180 seconds.
Interpretation:
-
Antagonist: Dose-dependent reduction in fluorescence peak height compared to control (Glutamate only).
-
IC50 Calculation: Plot % Inhibition vs. Log[Compound] using a 4-parameter logistic fit.
References
-
Layton, M. E., et al. (2006). NR2B subtype-selective NMDA receptor antagonists: Synthesis and biological evaluation.Bioorganic & Medicinal Chemistry Letters , 16(22), 5863-5866. Link
-
Borza, I., & Domány, G. (2006). NR2B selective NMDA antagonists: the evolution of the pharmacophore.Current Topics in Medicinal Chemistry , 6(7), 669-685. Link
-
Bach, T., et al. (2000). Enantioselective synthesis of 4-aminochromans via photochemical intramolecular substitution.Journal of Organic Chemistry , 65(8), 2358-2367. Link
-
Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function.Pharmacological Reviews , 62(3), 405-496. Link
-
BenchChem Technical Support. (2025). Application Notes and Protocols for the Large-Scale Synthesis of (S)-Chroman-4-amine.Link
Sources
Application Note: Precision N-Alkylation of Chroman-4-amine Scaffolds
Executive Summary & Strategic Analysis
The chroman-4-amine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in potassium channel openers, serotonin receptor modulators, and SIRT2 inhibitors. Functionalization of the primary amine at the C4 position is a critical diversification step.
However, the C4 position presents unique synthetic challenges:
-
Electronic Environment: The adjacent ether oxygen (position 1) exerts an inductive effect, while the fused benzene ring provides benzylic-like resonance stabilization, influencing the nucleophilicity of the amine.
-
Steric Constraints: The bicyclic system creates a puckered conformation. Bulky electrophiles may face hindered approach vectors.
-
Chemoselectivity: The risk of over-alkylation (quaternization) is high when using standard alkyl halides.
This guide details two validated protocols for N-alkylation. Protocol A (Reductive Amination) is the industry "Gold Standard" for mono-alkylation due to its high chemoselectivity. Protocol B (Direct Alkylation) is provided for cases where the alkyl halide is the only available electrophile or when introducing non-carbonyl-derived groups (e.g., propargyl).
Decision Matrix: Pathway Selection
Figure 1: Strategic decision tree for selecting the optimal N-alkylation method.
Protocol A: Reductive Amination (The Gold Standard)
Objective: Mono-alkylation of chroman-4-amine using an aldehyde/ketone and Sodium Triacetoxyborohydride (STAB). Mechanism: Formation of an iminium ion intermediate followed by in situ hydride transfer.[1] Why this works: STAB is a mild hydride donor that reduces imines/iminium ions much faster than it reduces aldehydes or ketones. This kinetic selectivity prevents the formation of alcohol byproducts and suppresses dialkylation.
Materials
-
Substrate: Chroman-4-amine (or its HCl salt).
-
Electrophile: Target Aldehyde (1.0 - 1.1 equiv).[2]
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). DCE is preferred for slightly elevated temperatures.
-
Additive: Glacial Acetic Acid (AcOH) (1.0 equiv) – Crucial if using ketones to catalyze imine formation.
-
Base: Triethylamine (TEA) – Only if starting with the HCl salt.
Step-by-Step Methodology
-
Free Base Preparation (If using HCl salt):
-
In a reaction vial, suspend Chroman-4-amine HCl (1.0 mmol) in DCE (5 mL).
-
Add TEA (1.05 mmol). Stir for 10 minutes until the solution clarifies.
-
Expert Insight: Failure to neutralize the salt prevents the amine lone pair from attacking the carbonyl.
-
-
Imine Formation:
-
Add the Aldehyde (1.05 mmol) to the amine solution.
-
Optional: If the aldehyde is sterically hindered or if using a ketone, add Glacial AcOH (1.0 mmol).
-
Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.
-
Checkpoint: Monitor by TLC.[2][3][4] You may not see the imine spot clearly, but ensuring pre-mixing allows the equilibrium to shift before reduction.
-
-
Reduction:
-
Add STAB (1.4 mmol) in one portion.
-
Caution: Mild gas evolution may occur.
-
Stir at RT for 4–16 hours.
-
Why STAB? Unlike NaCNBH3, STAB is non-toxic and avoids cyanide waste. Unlike NaBH4, it will not reduce the starting aldehyde, preventing side reactions.
-
-
Quench & Workup:
-
Purification:
-
Concentrate in vacuo.
-
Purify via Flash Column Chromatography (Hexanes/EtOAc or DCM/MeOH).
-
Protocol B: Direct Alkylation (Controlled Substitution)
Objective: Alkylation using an alkyl halide (R-X) when reductive amination is not feasible (e.g., propargylation, methylation without formaldehyde). Challenge: The primary amine product is more nucleophilic than the starting material, leading to rapid over-alkylation to tertiary amines or quaternary salts.
Materials
-
Substrate: Chroman-4-amine.
-
Electrophile: Alkyl Bromide or Iodide (0.9 equiv). Note the substoichiometric amount.
-
Base: K2CO3 (powdered, anhydrous) or DIPEA (Hünig's Base).
-
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Methodology
-
Setup for Dilution Control:
-
Dissolve Chroman-4-amine (1.0 mmol) and K2CO3 (2.0 mmol) in MeCN (10 mL).
-
Expert Insight: High dilution favors mono-alkylation.
-
-
Controlled Addition:
-
Dissolve the Alkyl Halide (0.9 mmol) in MeCN (2 mL).
-
Add the alkyl halide solution dropwise over 1 hour using a syringe pump or addition funnel while stirring the amine solution at 0°C or RT.
-
Causality: Limiting the concentration of the electrophile ensures that the unreacted primary amine (present in excess) competes effectively against the newly formed secondary amine.
-
-
Reaction Monitoring:
-
Workup:
-
Filter off the inorganic solids (K2CO3).
-
Concentrate the filtrate.[3]
-
Partition between EtOAc and Water.
-
Troubleshooting & Optimization Guide
Solvent & Reagent Effects
The choice of solvent profoundly impacts reaction kinetics and selectivity.
| Variable | Condition | Effect/Observation | Recommendation |
| Solvent | DCE (1,2-Dichloroethane) | Excellent solubility; compatible with STAB. | Primary Choice for Protocol A. |
| Solvent | Methanol (MeOH) | Solvolysis of STAB is too fast. | Use only with NaBH4 or NaCNBH3. |
| Solvent | DMF | High boiling point; hard to remove. | Use only for Protocol B if solubility is an issue. |
| Reducing Agent | NaBH4 | Too strong; reduces aldehydes to alcohols. | Avoid for direct mixing; use only in 2-step (Imine isolation). |
| Reducing Agent | NaBH(OAc)3 (STAB) | Mild; selective for iminiums. | Standard for one-pot procedures.[5] |
Purification Workflow (Acid-Base Extraction)
For both protocols, non-chromatographic purification is often possible using the basicity of the product.
Figure 2: Acid-Base extraction workflow to isolate the basic amine product from non-basic impurities.
References
-
Abdel-Magid, A. F., et al. (1996).[5][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
[Link]
-
- BenchChem. (n.d.). "Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
-
Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Conditions."[5]
-
[Link]
-
-
Organic Chemistry Portal.
-
[Link]
-
Sources
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. sciencescholar.us [sciencescholar.us]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Scalable Strategies for the Asymmetric Synthesis of 4-Aminochroman Scaffolds
Executive Summary & Strategic Overview
The 4-aminochroman core (3,4-dihydro-2H-1-benzopyran-4-amine) is a privileged pharmacophore found in various bioactive compounds targeting the central nervous system (e.g., serotonergic modulators) and cardiovascular targets. While racemic synthesis via standard reductive amination is trivial, the asymmetric synthesis of this scaffold at scale presents significant process challenges, primarily regarding enantiomeric purity (ee), atom economy, and the avoidance of genotoxic intermediates.
This guide outlines two field-proven, scalable protocols for synthesizing chiral 4-aminochromans from readily available chroman-4-ones:
-
Chemo-Catalytic Route: Asymmetric Transfer Hydrogenation (ATH) via Noyori-Ikariya type catalysts.[1]
-
Biocatalytic Route: Direct asymmetric transamination using
-Transaminases ( -TA).
Comparative Analysis of Methods
| Feature | Method A: Asymmetric Transfer Hydrogenation (ATH) | Method B: Biocatalytic Transamination |
| Primary Reagent | Ru/Ir-Catalyst (e.g., Ru-TsDPEN) | |
| Chirality Source | Chiral Ligand | Enzyme Active Site |
| Scalability | High (kg to ton scale) | High (fermentation dependent) |
| Conditions | Organic solvent, mild heat, H-donor (HCOOH) | Aqueous buffer, pH controlled, 30°C |
| Selectivity (ee) | Typically >95% | Typically >99% |
| Cost Driver | Precious metal catalyst | Enzyme engineering/production |
| Green Factor | Moderate (Organic waste) | High (Biodegradable, water-based) |
Method A: Chemo-Catalytic Asymmetric Transfer Hydrogenation (ATH)
Scientific Rationale
Direct asymmetric reductive amination of chroman-4-ones is often sluggish due to the steric hindrance of the fused ring system. A more robust scalable approach involves a two-step "one-pot" sequence:
-
Formation of the imine (or iminium) using a primary amine and a Lewis acid.
-
Enantioselective reduction using a Ruthenium(II) catalyst with a chiral diamine ligand.
Why ATH? Unlike high-pressure hydrogenation (
Reaction Pathway Visualization
Figure 1: Workflow for the Titanium-mediated imine formation followed by Ruthenium-catalyzed Asymmetric Transfer Hydrogenation.
Detailed Protocol (Scale: 100g Batch)
Reagents:
-
Chroman-4-one (1.0 eq)
-
Amine source (e.g., Benzylamine or
for primary amine) (1.2 eq) -
Titanium(IV) isopropoxide (
) (1.5 eq) -
Catalyst: (S,S)-Ru-TsDPEN-p-cymene (0.5 mol%)
-
Hydrogen Donor: Formic Acid / Triethylamine (5:2 azeotropic mix)
-
Solvent: Dichloromethane (DCM) or 2-MeTHF (Greener alternative)
Step-by-Step Procedure:
-
Imine Formation (Moisture Sensitive):
-
Charge a dry reactor with Chroman-4-one (100 g) and 2-MeTHF (500 mL).
-
Add the amine source (1.2 eq) under
flow. -
Critical Step: Add
dropwise. The reaction is exothermic; maintain temperature . -
Stir at ambient temperature for 6–12 hours. Monitor conversion by HPLC (Target: >98% conversion to imine).
-
Note:
acts as both a Lewis acid and a water scavenger, driving the equilibrium forward.
-
-
Catalyst Preparation (In Situ):
-
In a separate vessel, dissolve the Ru-catalyst (0.5 mol%) in a minimal amount of degassed 2-MeTHF.
-
-
Asymmetric Reduction:
-
Cool the imine mixture to
. -
Add the catalyst solution.
-
Add the Formic Acid/TEA mixture (3.0 eq of hydride) slowly to control gas evolution (
). -
Allow the reaction to warm to room temperature and stir for 12–24 hours.
-
-
Work-up & Purification:
-
Quench the reaction with aqueous
(1M) to precipitate Titanium salts ( ). -
Filter the slurry through a Celite pad.
-
Separate the organic phase and wash with brine.
-
Concentrate the organic phase to obtain the crude chiral amine.
-
Purification: Recrystallization as a hydrochloride salt (using HCl/EtOH) usually upgrades ee from 95% to >99%.
-
Method B: Biocatalytic Transamination[2][3]
Scientific Rationale
Biocatalysis utilizes
The Equilibrium Challenge: Transamination is reversible. To drive the reaction to completion, the coproduct (acetone, if using isopropylamine) must be removed, or an amine donor that cyclizes upon deamination (like o-xylylenediamine) must be used to shift the equilibrium.
Enzymatic Mechanism Visualization
Figure 2: Ping-Pong Bi-Bi mechanism of Transaminase. Removal of the acetone byproduct is critical for high conversion.
Detailed Protocol (Scale: 50g Batch)
Reagents:
-
Chroman-4-one (50 g)
-
Amine Donor: Isopropylamine (IPA) (1.0 M solution)
-
Enzyme: Commercial
-Transaminase (e.g., Codexis ATA or similar screening kit hit) -
Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM)
-
Buffer: Potassium Phosphate (100 mM, pH 7.5)
-
Co-solvent: DMSO (10% v/v) to improve substrate solubility.
Step-by-Step Procedure:
-
Buffer Preparation:
-
Prepare 1L of 100 mM Potassium Phosphate buffer (pH 7.5).
-
Add PLP (250 mg) and Isopropylamine (to reach 1M concentration). Adjust pH back to 7.5 using HCl (IPA is basic).
-
-
Substrate Solubilization:
-
Dissolve Chroman-4-one (50 g) in DMSO (100 mL).
-
-
Reaction Initiation:
-
Add the substrate/DMSO solution to the buffer mixture. The mixture may be biphasic or a suspension; this is acceptable.
-
Add the Transaminase enzyme powder (loading typically 2–5 wt% relative to substrate).
-
-
Process Control (The Equilibrium Shift):
-
Stir at
with an overhead stirrer. -
Critical Step: Apply a sweep of Nitrogen gas (
) over the headspace or mild vacuum (200 mbar) to continuously remove the acetone coproduct. -
Monitor pH every 4 hours; IPA consumption drops pH. Maintain pH 7.0–7.5 using 1M IPA solution.
-
-
Work-up:
-
Once conversion >95% (typically 24h), acidify to pH 2 with HCl to quench enzyme and protonate the amine product (solubilizing it in water).
-
Extract unreacted ketone/impurities with MTBE (discard organic layer).
-
Basify the aqueous layer to pH 12 with NaOH.
-
Extract the free base chiral amine into MTBE or Ethyl Acetate.
-
Dry and concentrate.
-
Quality Control & Validation
To ensure the protocol produces "Drug Substance" quality material, the following analytical methods are required.
Chiral HPLC Method
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Chroman aromatic absorption).
-
Expectation: Enantiomers should resolve with a resolution factor (
) > 1.5.
NMR Characterization
-
1H NMR (400 MHz, CDCl3):
-
Look for the diagnostic H-4 proton. In the 4-aminochroman, this appears as a triplet or doublet of doublets around
3.9–4.1 ppm. -
Verify the disappearance of the ketone carbonyl carbon (~190 ppm) in 13C NMR.
-
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link
-
Ghislieri, D., & Turner, N. J. (2014). Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines. Topics in Catalysis, 57, 284–300.[2] Link[2]
-
Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis - Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction. Advanced Synthesis & Catalysis, 352(5), 753–819. Link
- Siirola, E., et al. (2020). Scalable Synthesis of 4-Aminochroman Derivatives via Dynamic Kinetic Resolution. Organic Process Research & Development.
Sources
Troubleshooting & Optimization
Troubleshooting low solubility of Chroman-4-amine HCl in organic solvents
Case ID: SOL-CHRM-004 Status: Active Topic: Troubleshooting Solubility in Organic Media Applicable Compound: Chroman-4-amine Hydrochloride (CAS: 1035093-81-2 / 53981-38-7)
Core Diagnostic: Why won't it dissolve?
The Issue: You are attempting to dissolve Chroman-4-amine Hydrochloride (a salt) in solvents like Dichloromethane (DCM), Ethyl Acetate, Diethyl Ether, or Toluene. It likely remains a suspension or forms a gummy residue.
The Root Cause: This is a Lattice Energy vs. Solvation Energy conflict.
-
The Molecule: The HCl form is an ionic lattice (
). The strong electrostatic attraction between the ammonium cation and chloride anion creates a high lattice energy. -
The Solvent: Non-polar or moderately polar aprotic solvents (DCM, EtOAc) lack the dielectric constant to shield these ions and the hydrogen-bonding capability to solvate the chloride anion effectively.
The Solution: You generally cannot "force" the salt to dissolve in these solvents without modification. You must either (A) Change the Solvent or (B) Change the Molecule (convert to free base).
Solvent Compatibility Matrix
Use this table to select the correct solvent based on your application.
| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |
| Protic Polar | Methanol / Ethanol | High | Ideal for recrystallization or transfer. |
| Protic Polar | Water | High | Good for aqueous workups; pH dependent. |
| Aprotic Polar | DMSO / DMF | High | Use for biological assays or difficult couplings. |
| Chlorinated | DCM / Chloroform | Very Low | STOP. Do not use for the HCl salt. Requires Free Base.[1] |
| Esters/Ethers | EtOAc / THF / Et2O | Low/Negligible | STOP. The salt will not dissolve. |
| Hydrocarbons | Hexane / Toluene | Insoluble | Useful only as anti-solvents to precipitate the salt. |
Troubleshooting Workflows
Scenario A: "I need to run a reaction (e.g., Amide Coupling) in DCM."
Problem: Standard coupling protocols often use DCM, but your starting material is a rock at the bottom of the flask. Solution: Perform an In-Situ Neutralization . You do not need to pre-dissolve the salt.
Protocol:
-
Suspend the Chroman-4-amine HCl in DCM (it will look cloudy).
-
Add 1.1 to 1.5 equivalents of a tertiary amine base (e.g., Triethylamine (TEA) or DIPEA ).
-
Observation: The solution should clarify within 5–10 minutes.
-
Add your coupling partner (Acid Chloride or Activated Carboxylic Acid) immediately after clarification.
Scenario B: "I need to isolate the pure amine for a sensitive step."
Problem: The reaction requires a base-free environment or strict stoichiometry. Solution: Perform a Biphasic Free-Basing Extraction .
Protocol:
-
Dissolve the Chroman-4-amine HCl in a minimum amount of Water (or 1M NaOH if available).
-
Add an equal volume of DCM (Dichloromethane).
-
Adjust aqueous layer pH to >10 using 1M NaOH or Saturated
. -
Shake and separate layers. The Chroman-4-amine will migrate into the DCM (bottom layer) .
-
Extract aqueous layer 2x more with DCM.
-
Dry combined DCM layers over
, filter, and concentrate.-
Result: You now have the Free Base oil/solid , which is soluble in almost all organic solvents.
-
Scenario C: "I need to take an NMR."
Problem: The sample won't dissolve in
-
Option 1 (Quick): Use DMSO-d6 or Methanol-d4 . The salt dissolves immediately.
-
Option 2 (Standard): Add 1 drop of Triethylamine to the suspension in
, shake, and filter through a small cotton plug. You will observe the Free Base spectrum.
Visual Troubleshooting Guides
Diagram 1: Decision Logic for Solubility
Caption: Flowchart to determine the correct processing method based on experimental goals.
Diagram 2: The "Free-Basing" Extraction Workflow
Caption: Step-by-step mechanism for converting the insoluble salt into a soluble organic intermediate.
Frequently Asked Questions (FAQ)
Q: Can I use heat to dissolve the HCl salt in Toluene? A: No. While heat increases solubility kinetics, the thermodynamic barrier for an ionic salt in a non-polar hydrocarbon is too high. You will likely degrade the amine (oxidation) before achieving significant solubility. Use the Free Base form for Toluene refluxes.
Q: Is Chroman-4-amine chiral? A: Yes, position 4 is a stereocenter. If you purchased a specific enantiomer (e.g., (R)-Chroman-4-amine HCl), be careful during the "Free-Basing" step. Avoid excessive heat or prolonged exposure to strong bases to prevent racemization, although simple extraction at room temperature is generally safe [1].
Q: I added TEA but it's still cloudy in DCM.
A: This is likely Triethylamine Hydrochloride (
-
Test: Filter the solution. If the filtrate contains your amine (check by TLC), proceed. The precipitate is just the byproduct salt.
References
-
PubChem Compound Summary . (n.d.). Chroman-4-amine hydrochloride (CID 10219836). National Center for Biotechnology Information. Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for amine extraction protocols).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for pKa and solubility principles of amine salts).
Sources
Removing impurities from crude 4-aminochroman hydrochloride
Technical Support Center: Purification of 4-Aminochroman Hydrochloride
Status: Active Ticket ID: CHEM-PUR-04AC-HCl Assigned Specialist: Senior Application Scientist[1]
Introduction: The Challenge of Amine Salts
Welcome to the technical support center. You are likely here because your crude 4-aminochroman hydrochloride is behaving like a "sticky oil" rather than a pristine white solid, or because NMR analysis reveals persistent starting material (4-chromanone).[1]
Amine hydrochlorides derived from bicyclic systems (like chromans and tetralines) are notoriously difficult to crystallize due to their high lattice energy barriers and tendency to trap solvent (occlusion).[1] This guide prioritizes causality —understanding why the impurity persists—to select the correct purification vector.[1]
Module 1: The "Quick Fix" – Recrystallization
Issue: The product is a solid but contains minor impurities (90-95% purity).[1] Objective: Remove minor organic impurities and inorganic salts without reverting to the free base.[1]
Protocol 1.1: The Displacement Recrystallization
Why this works: 4-Aminochroman HCl is highly soluble in lower alcohols (methanol/ethanol) but insoluble in ethers.[1] By dissolving in alcohol and slowly introducing an ether, you force the salt into an ordered lattice while leaving non-polar impurities (like unreacted 4-chromanone) in the mother liquor.[1]
Step-by-Step Workflow:
-
Dissolution: Place crude solid in a flask. Add minimal hot absolute ethanol (approx. 3-5 mL per gram). Heat to boiling until fully dissolved.
-
Troubleshooting: If undissolved solids remain after 10 mins, filter hot (remove inorganic salts like NaCl/borates).
-
-
Nucleation: Remove from heat. Add Diethyl Ether or MTBE dropwise until a persistent cloudiness (turbidity) appears.[1]
-
Re-solubilization: Add 1-2 drops of hot ethanol to clear the solution.
-
Crystallization: Wrap the flask in a towel (to slow cooling) and let it reach room temperature undisturbed. Then, move to
(fridge) for 12 hours. -
Collection: Filter the white needles/plates. Wash with cold ether.[1]
Data: Solvent Suitability Table
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection | Rating |
| Ethanol / Et₂O | High | Low | Excellent (Non-polars) | ⭐⭐⭐⭐⭐ |
| Isopropanol (iPrOH) | Moderate | Low | Good | ⭐⭐⭐⭐ |
| Water | Very High | High | Poor (Loss of yield) | ⭐ |
| Acetone | Low | Insoluble | N/A (Good for washing) | ⭐⭐ |
Module 2: The "Deep Clean" – Acid-Base Extraction[1]
Issue: NMR shows significant unreacted ketone (4-chromanone) or alcohol intermediates (>10% impurity). Recrystallization is failing (oiling out).[1] Objective: Chemically separate the basic amine from neutral impurities.
Mechanism: The amine functionality is basic (
Visual Workflow (Graphviz):
Caption: Separation logic relying on the pH-dependent solubility of the amine group. Neutral impurities are washed away before the amine is liberated.[1]
Critical Protocol Notes:
-
The Wash (Step 2): Do NOT skip this. Washing the acidic aqueous phase with organic solvent removes the unreacted 4-chromanone before you liberate the amine.[1]
-
The pH Swing (Step 3): Ensure pH > 12. If the solution is cloudy but pH is < 10, the amine is not fully deprotonated, and yield will be low.[1]
Module 3: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a sticky goo at the bottom) during recrystallization. Why?
A: This is a phenomenon called Liquid-Liquid Phase Separation (LLPS) .[1] It occurs when the solute comes out of solution faster than it can organize into a crystal lattice, usually due to:
-
Cooling too fast: The solution becomes supersaturated too quickly.[1]
-
Too much anti-solvent: Adding ether too rapidly.[1]
The Fix:
-
Re-heat the mixture until the oil dissolves.
-
Add a "seed crystal" (if available) or scratch the glass wall with a rod.[1][2]
-
Add a small amount of the good solvent (ethanol) to change the composition away from the "oiling" region.[1]
-
Let it cool to room temperature slowly (insulate the flask).
Q2: The product is brown/off-white. How do I fix the color?
A: Color usually comes from trace oxidation products (quinones) or polymerization.[1] Protocol:
-
Dissolve the salt in hot ethanol.
-
Add Activated Carbon (5-10 wt%).[1]
-
Reflux for 15 minutes.
-
Hot Filtration: Filter through a Celite pad while hot.[1] If it cools during filtration, the product will crystallize in the filter funnel.[1]
-
Proceed with crystallization (Module 1).[1]
Q3: Can I use column chromatography?
A: Not directly on the Hydrochloride salt.[1] Silica gel is acidic and polar; the amine salt will streak and stick.[1]
-
Workaround: You must convert to the free base (Module 2, up to Step 5), run the column (DCM/MeOH/NH3 systems), and then re-form the salt.[1]
References
-
BenchChem. (2025).[1][2] Technical Support Center: Refining Crystallization Methods for High-Purity 4-Amino-5-methylisophthalonitrile. (General amine salt crystallization principles).
-
Mettler Toledo. (n.d.).[1] Recrystallization Guide: Process, Procedure, Solvents.
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3776, Isopropanol.
-
Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Foundational text on reductive amination impurities).
Sources
Optimizing enantiomeric excess (ee) in asymmetric synthesis of chroman amines
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimizing Enantiomeric Excess (ee) in Chroman Amine Synthesis
Executive Summary & Method Selection
Chroman amines (benzopyranyl amines) are privileged pharmacophores in CNS drug development. Achieving high enantiomeric excess (ee) (>95%) is often hindered by the structural rigidity of the bicyclic core and electronic deactivation from the oxygen heterocycle.
This guide prioritizes the three most robust methodologies validated in current literature:
-
Iridium-Catalyzed Asymmetric Hydrogenation (AH): Best for scale-up of chromen-4-amines.
-
Biocatalytic Transamination: Best for chroman-3-ones or mild conditions.
-
Organocatalytic Transfer Hydrogenation: Best for metal-free requirements.
Method Selection Matrix
Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate structure and constraints.
Module A: Iridium-Catalyzed Asymmetric Hydrogenation[1][2][3]
Target: Synthesis of chiral chroman-4-amines from cyclic enamines or imines. Standard: Zhou et al. (2009) established Iridium-Spiro systems as the gold standard here.
Troubleshooting Guide: Low ee in Ir-Catalysis
Q: My conversion is full, but ee is stuck at 60-70%. How do I upgrade selectivity?
A: In Iridium catalysis, low ee often stems from a loose "chiral pocket" or catalyst deactivation.
-
Add Iodine (
): The addition of iodine (10-20 mol%) is critical. It oxidizes Ir(I) precursors or stabilizes the active hydride species, preventing the formation of achiral heterogeneous iridium clusters which cause background racemic hydrogenation. -
Switch Ligand Class: If using P,P-ligands (e.g., BINAP), switch to P,N-ligands (e.g., Spiro-phosphoramidites or PHOX). The N-donor creates a distinct electronic environment that tightens the substrate binding.
-
Check the Counter-ion: If using
, you must exchange the chloride. Use non-coordinating anions like (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate). Chloride ions can bridge iridium centers, disrupting the monomeric chiral active species.
Q: The reaction stalls after 50% conversion.
A: This is likely product inhibition . The resulting secondary/tertiary amine binds to the Iridium center.
-
Solution: Add a stoichiometric amount of mild acid (e.g.,
or acetic acid) to protonate the product amine as it forms, preventing it from poisoning the catalyst.
Validated Protocol: Ir-SpiroPAP Hydrogenation
| Parameter | Condition | Rationale |
| Catalyst | Spiro-ligands provide a rigid chiral backbone. | |
| Additive | Prevents formation of inactive/racemic Ir-black. | |
| Solvent | Toluene/THF (1:1) | Non-polar solvents often enhance tight ion-pairing. |
| H2 Pressure | 50 bar (700 psi) | High pressure ensures rapid turnover before catalyst decay. |
| Temp | 25-30 °C | Higher temps increase rate but risk eroding ee. |
Module B: Biocatalytic Transamination
Target: Asymmetric reductive amination of chroman-3-ones or 4-ones.
Standard: Omega-transaminases (
Troubleshooting Guide: Equilibrium & Inhibition
Q: I see <50% conversion despite using excess amine donor.
A: Transamination is reversible. The equilibrium constant (
-
Remove Acetone: If using IPA as the donor, the byproduct is acetone. Acetone is a competitive inhibitor and pushes the equilibrium back.
-
Fix: Apply vacuum (reduced pressure) during the reaction to evaporate acetone (if the enzyme is stable) or use a nitrogen sweep .
-
Fix: Use an alternative donor system like Alanine + Lactate Dehydrogenase (LDH) to recycle the cofactor and drive equilibrium (pyruvate removal).
-
Q: The enzyme precipitates or loses activity immediately.
A: Chromanones are hydrophobic; organic co-solvents are necessary but can denature enzymes.
-
Solution: Do not exceed 10-20% DMSO or MeOH. Instead, use a biphasic system (e.g., buffer/MTBE). The substrate resides in the organic phase, protecting the enzyme while maintaining a steady concentration in the aqueous phase.
Workflow: Equilibrium Shift Strategy
Figure 2: Reaction engineering to overcome thermodynamic equilibrium in transaminase reactions.
Module C: Organocatalysis (Chiral Phosphoric Acids)
Target: Metal-free transfer hydrogenation of chroman imines/benzopyrylium ions. Standard: Hantzsch esters as the hydride source catalyzed by BINOL-derived phosphoric acids (e.g., TRIP).
Troubleshooting Guide: Sterics & Kinetics
Q: The ee is high (90%) but the reaction takes 48+ hours.
A: Organocatalysis is inherently slower than metal catalysis.
-
Optimization: Increase concentration. Unlike metal catalysts, CPAs often benefit from higher concentrations (0.5 M to 1.0 M) to facilitate the trimolecular assembly (Substrate + Catalyst + Hantzsch Ester).
-
Heat: You can often raise the temperature to 40-50°C without significant ee loss in CPA systems because the H-bonding network is robust.
Q: I am getting the opposite enantiomer than predicted.
A: This suggests a "mismatch" in the steric pockets.
-
Mechanism: The catalyst (e.g., (R)-TRIP) activates the imine via H-bonding. If the substrate has a bulky substituent at C2 or C4, it may be forced to bind in an inverted orientation to fit the catalyst cavity.
-
Fix: Switch from a 3,3'-bis(aryl) catalyst (like TRIP) to a less sterically demanding catalyst (like (R)-BINOL-phosphoric acid ) to see if the "natural" binding mode is restored.
Analytical & Purification Protocols
Chiral HPLC Method Development
Chroman amines are basic. Standard silica columns will cause peak tailing, ruining resolution (
-
Column: Amylose-based (e.g., Chiralpak AD-H or IG).
-
Mobile Phase: Hexane/IPA + 0.1% Diethylamine (DEA) .
-
Why DEA? It masks silanol groups on the stationary phase, sharpening the amine peak.
-
-
Detection: UV at 254 nm (Chroman aromatic ring).
Ee Upgrade via Salt Formation
If you achieve 85% ee, do not discard the batch. Use Classical Resolution as a polishing step.
-
Dissolve crude amine (85% ee) in hot Ethanol.
-
Add 0.5 eq of D-Tartaric Acid or Di-p-toluoyl-L-tartaric acid .
-
Cool slowly. The diastereomeric salt of the major enantiomer often crystallizes preferentially (check solubility; sometimes the racemate crystallizes, leaving pure enantiomer in mother liquor—"Dutch Resolution").
-
Filter and neutralize to recover >99% ee amine.
References
-
Zhou, Q. L., et al. (2009).[1] "Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Enamines." Journal of the American Chemical Society.[2]
-
Zhang, X., et al. (2010). "Iridium-Catalyzed Enantioselective Hydrogenation of Cyclic Imines." Advanced Synthesis & Catalysis.
-
Turner, N. J., & Ghislieri, G. (2013). "Biocatalytic Approaches to the Synthesis of Chiral Amines." Green Chemistry.
-
List, B., et al. (2005). "Organocatalytic Asymmetric Transfer Hydrogenation." Nature.
Sources
Technical Support Center: Preserving the Stereochemical Integrity of (S)-Chroman-4-amine
Welcome to the technical support center for handling chiral molecules. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Chroman-4-amine. Our focus is to equip you with the knowledge and protocols necessary to prevent racemization during experimental workup, ensuring the stereochemical purity of your final compound.
Introduction: The Challenge of Stereochemical Stability
(S)-Chroman-4-amine is a valuable chiral building block in pharmaceutical development. Its stereocenter at the C4 position is crucial for its biological activity. However, like many chiral benzylic amines, this stereocenter can be susceptible to racemization under certain workup conditions, particularly those involving harsh pH or elevated temperatures.[1][2] Losing enantiomeric purity can compromise the efficacy and safety of the final active pharmaceutical ingredient (API). This guide will walk you through the potential causes of racemization for this specific molecule and provide validated strategies to maintain its enantiomeric excess (ee).
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for (S)-Chroman-4-amine?
A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate). For (S)-Chroman-4-amine, the stereocenter is a benzylic amine. The proximity of the aromatic ring can stabilize transient, planar intermediates that may form under certain chemical conditions, leading to a loss of the defined 3D structure at the chiral center.[2] This is a critical issue because the two enantiomers can have drastically different pharmacological effects.
Q2: What is the primary mechanism of racemization for this type of compound?
A2: For benzylic amines, racemization can be catalyzed by both acids and bases.[2][3][4] The most probable mechanism involves the reversible formation of an achiral imine intermediate. Exposure to acidic or basic conditions can facilitate the elimination of a proton from the amine and a hydrogen from the C4 position, leading to a transient imine. Subsequent non-stereoselective reprotonation or reduction of this imine would result in a racemic mixture. Elevated temperatures can significantly accelerate this process.[3][5]
Sources
- 1. Benzylamines [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. WO2018060512A1 - Process for preparing chiral amines - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. US6548704B2 - Racemization of optically active amines - Google Patents [patents.google.com]
Technical Support Center: Stability of Chroman-4-amine Hydrochloride in Aqueous Solution
Welcome to the dedicated technical support center for Chroman-4-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving aqueous solutions of this compound. As a key intermediate in pharmaceutical synthesis, understanding its stability is paramount to ensuring experimental reproducibility and the integrity of your results. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, empowering you to anticipate and resolve challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of Chroman-4-amine hydrochloride in aqueous solutions.
1. What is the expected stability of a freshly prepared aqueous solution of Chroman-4-amine hydrochloride at neutral pH?
While specific kinetic data for Chroman-4-amine hydrochloride is not extensively published, based on the general stability of aromatic amines and benzylic amines, a freshly prepared solution in high-purity water at or near neutral pH (pH 6-7.5) is expected to be reasonably stable for short-term experimental use when protected from light and stored at low temperatures (2-8 °C). However, for quantitative applications, it is crucial to prepare solutions fresh daily or to validate their stability over the intended period of use.
2. What are the primary degradation pathways for Chroman-4-amine hydrochloride in an aqueous environment?
Based on the chemical structure of Chroman-4-amine, the primary anticipated degradation pathways in aqueous solution are oxidation and photodegradation.
-
Oxidation: The aromatic amine functionality is susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to oxidizing agents. This can lead to the formation of colored degradation products, such as nitroso or nitro compounds, and can also result in polymerization to form complex colored species.[1][2] The benzylic position of the amine also makes it potentially susceptible to oxidation.
-
Photodegradation: Aromatic amines can be sensitive to light, particularly in the UV spectrum.[3] Exposure to ambient or UV light can provide the energy to initiate degradation reactions, leading to a loss of potency and the formation of various photoproducts.
-
Hydrolysis: The amine group itself is generally stable to hydrolysis under typical aqueous conditions. However, the ether linkage within the chroman ring could potentially undergo hydrolysis under harsh acidic conditions and elevated temperatures, though this is less likely to be a concern under standard experimental conditions.[4][5][6]
3. How does pH affect the stability of Chroman-4-amine hydrochloride solutions?
-
Acidic pH (pH < 4): In acidic solutions, the amine will be predominantly in its protonated form. This form is generally less susceptible to oxidation than the free amine. Therefore, acidic conditions may offer greater stability against oxidative degradation. However, extremely low pH combined with high temperatures could potentially promote hydrolysis of the ether linkage in the chroman ring.
-
Neutral to Alkaline pH (pH > 7): As the pH increases, a greater proportion of the more reactive free amine will be present, increasing the susceptibility to oxidative degradation.[3] This is often accompanied by a color change in the solution.
4. What are the recommended storage conditions for aqueous solutions of Chroman-4-amine hydrochloride?
To maximize the stability of your aqueous solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at refrigerated temperatures (2-8 °C). Avoid freezing, as this can lead to concentration gradients upon thawing.
-
Light: Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: For extended storage, consider purging the solution with an inert gas like nitrogen or argon to minimize dissolved oxygen and reduce the risk of oxidation.
-
pH: If compatible with your experimental design, maintaining a slightly acidic pH (e.g., pH 4-5) may enhance stability against oxidation.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
| Observed Issue | Potential Causes | Recommended Actions & Explanations |
| My clear, colorless solution of Chroman-4-amine hydrochloride has turned yellow/brown. | 1. Oxidation: The amine functionality has likely oxidized. This is accelerated by exposure to air (oxygen), light, higher pH, and the presence of trace metal ions.[1] | 1. Prepare Fresh Solutions: Discard the discolored solution and prepare a fresh one using high-purity deaerated water. 2. Protect from Light: Store the solution in an amber vial or wrap it in foil. 3. Control pH: If your experiment allows, consider buffering the solution to a slightly acidic pH. 4. Inert Atmosphere: For sensitive applications, prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon). |
| I observe a precipitate in my aqueous solution. | 1. Poor Solubility: The concentration may exceed the aqueous solubility of the compound, especially if the pH has shifted towards the pKa, where the less soluble free base is more prevalent. 2. Degradation Product: The precipitate could be an insoluble degradation product. | 1. Check Concentration and pH: Ensure your intended concentration is below the solubility limit at the working pH. You may need to adjust the pH to be more acidic to ensure the more soluble hydrochloride salt form is present. 2. Filter and Analyze: If solubility is not the issue, filter the precipitate and analyze the supernatant (e.g., by HPLC) to determine if degradation has occurred. |
| My HPLC analysis shows a decrease in the main peak area and the appearance of new, unidentified peaks over time. | 1. Degradation: The compound is degrading in your solution under the storage or experimental conditions. | 1. Perform a Forced Degradation Study: Conduct a systematic stability study under various stress conditions (acid, base, oxidation, heat, light) to identify the degradation products and establish the stability profile of your compound in your specific matrix. See the detailed protocol below. 2. Optimize Storage: Based on the stability study, adjust your storage conditions (temperature, light protection, pH, inert atmosphere) to minimize degradation. |
| I am having difficulty developing a stability-indicating HPLC method. | 1. Inadequate Separation: Your current HPLC method may not be able to resolve the parent compound from its degradation products. | 1. Method Development: Experiment with different mobile phase compositions (e.g., varying the organic modifier, pH, and buffer concentration), columns with different selectivities (e.g., C18, Phenyl-Hexyl), and detection wavelengths. A photodiode array (PDA) detector is highly recommended to check for peak purity.[9] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Chroman-4-amine Hydrochloride
This protocol outlines a systematic approach to assess the stability of Chroman-4-amine hydrochloride under various stress conditions, which is essential for developing a stability-indicating analytical method.[10][11]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve Chroman-4-amine hydrochloride in high-purity water (or a suitable co-solvent if necessary, e.g., a small amount of methanol or acetonitrile) to prepare a stock solution of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60 °C for 24 hours.
-
Cool to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.
-
Dilute to a final concentration of ~0.1 mg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60 °C for 24 hours.
-
Cool to room temperature and neutralize with an appropriate amount of 0.1 M HCl.
-
Dilute to a final concentration of ~0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of ~0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place 2 mL of the stock solution in a vial and heat in an oven at 80 °C for 48 hours.
-
Cool to room temperature.
-
Dilute to a final concentration of ~0.1 mg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Expose 2 mL of the stock solution in a clear vial to a light source that provides both UV and visible light. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, keep a control sample wrapped in aluminum foil at the same temperature.
-
Dilute to a final concentration of ~0.1 mg/mL with the mobile phase.
-
3. HPLC Analysis (Example Method):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (e.g., 220 nm and 280 nm), with PDA to assess peak purity.
-
Analysis: Analyze all stressed samples and an unstressed control. The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed at a detectable level.[11]
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C | Potential for minor degradation. |
| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60°C | Likely degradation due to increased reactivity of the free amine. |
| Oxidation | 3% H₂O₂ | 24 hours at RT | Significant degradation expected. |
| Thermal | 80°C | 48 hours | Potential for some degradation. |
| Photolysis | UV/Vis light | As per ICH Q1B guidelines | Degradation is possible. |
Visualizations
Potential Degradation Pathways of Chroman-4-amine
Caption: Potential degradation pathways of Chroman-4-amine.
Experimental Workflow for Stability Assessment
Caption: Workflow for a forced degradation study.
References
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]
-
SciSpace. (n.d.). Oxidation of Chromium(II) Amines by Water. Retrieved from [Link]
-
ResearchGate. (2025, August 10). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Retrieved from [Link]
-
Iranian Chemical Society. (n.d.). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.11: Oxidation of Amines. Retrieved from [Link]
-
Leica Biosystems. (n.d.). H&E Troubleshooting Guide. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]
-
YouTube. (2023, October 6). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!. Retrieved from [Link]
-
PubMed. (2013, March 15). Oxidation of Primary Amines to Oximes With Molecular Oxygen Using 1,1-diphenyl-2-picrylhydrazyl and WO3/Al2O3 as Catalysts. Retrieved from [Link]
-
ResearchGate. (2025, September 14). Troubleshooting a hydroxyproline assay: Why am I getting precipitate and no color change?. Retrieved from [Link]
-
YouTube. (2019, January 15). mechanism of amide hydrolysis. Retrieved from [Link]
-
Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
-
PMC. (n.d.). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. Retrieved from [Link]
-
ResearchGate. (2025, November 27). Photodegradation of Polyphenols and Aromatic Amines in Olive Mill Effluents with Ni Doped C/TiO2. Retrieved from [Link]
-
CooperSurgical. (n.d.). Instrument Stain Troubleshooting Guide. Retrieved from [Link]
-
YouTube. (2025, August 31). Amines-Part 8-Chemical Properties 2-Oxidation. Retrieved from [Link]
-
ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]
-
Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Retrieved from [Link]
-
ACS Publications. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Retrieved from [Link]
-
NILU. (2010, March 11). Atmospheric Degradation of Amines (ADA). Retrieved from [Link]
-
MDPI. (n.d.). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
RSC Publishing. (2023, September 1). Monoethanolamine decay mediated by photolysis of nitrate in atmospheric particles: a brown carbon and organic phase formation pathway. Retrieved from [Link]
-
Rondaxe. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Angene Chemical. (n.d.). Chroman-4-amine(CAS# 53981-38-7). Retrieved from [Link]
-
PMC. (n.d.). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]
-
University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Oxidation of primary amines to oximes with molecular oxygen using 1,1-diphenyl-2-picrylhydrazyl and WO3/Al2O3 as catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dl.edi-info.ir [dl.edi-info.ir]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. resolvemass.ca [resolvemass.ca]
Validation & Comparative
Technical Guide: 1H NMR Spectrum Analysis of Chroman-4-amine Hydrochloride
Executive Summary
Chroman-4-amine hydrochloride (CAS: 188198-38-1 for (S)-isomer generic) is a critical chiral building block in medicinal chemistry, serving as a scaffold for various bioactive compounds, including serotonin receptor modulators and antifungal agents.[1][2][3]
This guide provides a comparative technical analysis of its 1H NMR spectral characteristics . Unlike standard datasheets, this document compares the spectral performance across different solvent systems (DMSO-d₆ vs. D₂O) and electronic states (Salt vs. Free Base). It establishes a self-validating protocol for confirming structural identity and enantiomeric purity, essential for researchers in drug discovery.
Part 1: Structural Context & Theoretical Basis
The chroman-4-amine molecule consists of a benzene ring fused to a six-membered ether ring containing an amine at position 4.
Key Structural Features for NMR Assignment:
-
Aromatic Region (Ar-H): Four protons on the benzene ring (Positions 5, 6, 7, 8).
-
The "Chroman" Core (Aliphatic):
-
C2-H: Two protons adjacent to the ether oxygen (Deshielded).
-
C3-H: Two protons adjacent to the chiral center (Shielded).
-
C4-H: One proton at the chiral center, adjacent to the ammonium group.
-
-
Exchangeable Protons: The ammonium (
) protons in the hydrochloride salt.
The Stereochemical Complication
Due to the chiral center at C4, the protons at C3 (and potentially C2) are diastereotopic . They are chemically non-equivalent and will often appear as complex multiplets rather than simple triplets, exhibiting geminal coupling (
Part 2: Comparative Analysis of Spectral Performance
Comparison 1: Solvent Selection (DMSO-d₆ vs. D₂O)
The choice of solvent drastically alters the spectral "fingerprint" of the HCl salt.
| Feature | Method A: DMSO-d₆ | Method B: D₂O | Technical Insight |
| Ammonium Signal ( | Visible (~8.3 - 8.8 ppm) | Invisible (Disappears) | In D₂O, rapid deuterium exchange ( |
| C4-H Methine | ~4.4 - 4.6 ppm | ~4.5 - 4.7 ppm | Slight shift due to solvent polarity and hydrogen bonding changes. |
| Water Peak | Distinct at 3.33 ppm | Interferes at ~4.79 ppm | D₂O residual HDO peak can obscure the critical C4-H or C2-H signals if not dry. |
| Resolution | High (Viscous broadening possible) | High (Sharp peaks) | DMSO is preferred for confirming the salt formation (integral of 3H for NH₃). |
Recommendation: Use DMSO-d₆ for initial identity confirmation to visualize the ammonium protons. Use D₂O only if the sample contains impurities in the 8.0–9.0 ppm region or if solubility in DMSO is poor.
Comparison 2: Electronic State (Hydrochloride Salt vs. Free Base)
Converting the salt to the free base (often done during workup) changes the chemical environment of the C4 proton.
| Signal | HCl Salt Form | Free Base Form | Causality |
| N-H Protons | Broad Singlet (3H) @ >8.0 ppm | Broad Singlet (2H) @ ~1.5 - 2.5 ppm | Protonation ( |
| C4-H Methine | Downfield Shift (~4.5 ppm) | Upfield Shift (~3.9 - 4.1 ppm) | The positive charge on Nitrogen withdraws electron density from C4, deshielding the proton. |
| Solubility | High in Polar (DMSO, MeOH, Water) | High in Organic (CDCl₃, DCM) | Comparison requires different solvents (usually DMSO for salt, CDCl₃ for base), adding a solvent shift variable. |
Part 3: Experimental Protocols
Protocol A: Structural Identity Validation (Standard Workflow)
Objective: Confirm the structure of Chroman-4-amine HCl.
-
Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d₆ .
-
Acquisition: Run standard 1H NMR (16 scans minimum).
-
Processing: Calibrate DMSO residual peak to 2.50 ppm.
-
Assignment Checklist:
-
Region 8.0–9.0 ppm: Look for broad signal (integration ~3H). Confirmation of HCl salt.
-
Region 6.8–7.5 ppm: Integrate for 4H (Aromatic).
-
Region 4.0–4.6 ppm: Look for C4-H (1H, multiplet) and C2-H (2H, multiplet). Note: These may overlap.
-
Region 2.0–2.4 ppm: Look for C3-H (2H, complex multiplet).
-
Protocol B: Enantiomeric Excess (ee%) Determination
Objective: Determine the optical purity of the chiral center at C4. Method: Chiral Solvating Agent (CSA) - (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or similar.
-
Baseline: Acquire spectrum of the racemic compound in CDCl₃ (requires free basing) or C₆D₆.
-
Addition: Add 1.0 - 2.0 equivalents of the CSA.
-
Observation: Focus on the C4-H methine proton.
-
Analysis: In a racemic mixture, the C4-H signal will split into two distinct peaks (diastereomeric salts formed in situ). In an enantiopure sample, only one set of signals remains.
-
Calculation:
Part 4: Visualization & Logic Pathways
Workflow: Structural Assignment Strategy
This diagram outlines the logical flow for assigning the complex aliphatic region of the chroman ring.
Caption: Logical workflow for the structural verification of Chroman-4-amine HCl, emphasizing the critical ammonium detection step.
Decision Tree: Purity Analysis
This diagram guides the researcher through the decision process for purity determination.
Caption: Decision tree for selecting the appropriate purity analysis method (Chemical vs. Stereochemical).
References
-
National Center for Biotechnology Information (NCBI). (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. PubChem. Retrieved from [Link]
-
ResearchGate. (2015). Precise Determination of Enantiomeric Excess by a Sensitivity Enhanced Two-Dimensional Band-Selective Pure-Shift NMR. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Standard reference for solvent residual peaks). Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Chiral HPLC Method Development for Chroman-4-Amine Enantiomers
For researchers and professionals in drug discovery and development, the stereoisomeric composition of a chiral molecule is not a trivial detail—it is a critical determinant of therapeutic efficacy and toxicological profile. Chroman-4-amine, a privileged scaffold in medicinal chemistry, possesses a key stereocenter at the C4 position. The differential biological activities of its enantiomers necessitate the development of precise and robust analytical methods for their separation and quantification.
This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for resolving chroman-4-amine enantiomers. Moving beyond a simple recitation of protocols, we will explore the causal mechanisms behind methodological choices, grounding our recommendations in the fundamental principles of chiral recognition. Our objective is to provide a logical framework for method development, empowering you to select the optimal chiral stationary phase (CSP) and mobile phase conditions for this critical separation.
The Cornerstone of Chiral Separation: The Chiral Stationary Phase (CSP)
The direct separation of enantiomers via HPLC is most commonly and effectively achieved using a Chiral Stationary Phase (CSP).[1][2] The fundamental principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. For a successful separation, there must be a sufficient difference in the free energy (ΔΔG) of these diastereomeric complexes.
For cyclic amines like chroman-4-amine, polysaccharide-based CSPs have demonstrated the broadest utility and highest success rates.[3][4] These phases, typically derivatives of amylose or cellulose coated or immobilized on a silica support, offer a rich combination of interaction sites.[5]
Mechanism of Polysaccharide CSPs: The chiral recognition mechanism of polysaccharide CSPs is multifaceted. The helical grooves of the polysaccharide polymer create a defined chiral microenvironment. Separation is achieved through a combination of interactions:
-
Hydrogen Bonding: The carbamate groups on the derivatized polysaccharide act as both hydrogen bond donors and acceptors. The primary amine of chroman-4-amine is a strong hydrogen bond donor.
-
π-π Interactions: The aromatic rings of the phenylcarbamate derivatives on the CSP can interact with the benzene ring of the chroman moiety.
-
Steric Interactions: The precise fit of one enantiomer into the chiral groove of the CSP over the other is a critical factor, often referred to as inclusion. This steric hindrance plays a pivotal role in differential retention.
Among the polysaccharide CSPs, amylose and cellulose derivatives with tris(3,5-dimethylphenylcarbamate) or tris(4-methylbenzoate) have shown exceptional performance for separating a wide range of chiral compounds, including amines and cyclic structures.[4][6]
Comparative Analysis of Leading Chiral HPLC Methods
While specific application notes for the parent chroman-4-amine are not abundant, extensive data exists for structurally similar cyclic amines and other chroman derivatives. This data provides a highly reliable starting point for method development. Polysaccharide-based columns, particularly from the Daicel CHIRALPAK® series, are consistently shown to be effective.[4][7]
Below is a comparative summary of starting conditions derived from successful separations of analogous compounds.
| Column Chemistry | Representative Column | Typical Mobile Phase (v/v/v) | Key Additive(s) | Expected Performance & Rationale |
| Amylose tris(3,5-dimethylphenylcarbamate) | CHIRALPAK® AD-H / IA | Hexane/Isopropanol (IPA) (90:10) | 0.1% Diethylamine (DEA) | High Success Rate. The carbamate selector offers strong H-bonding and π-π interactions. DEA is critical to occupy active sites on the silica, preventing peak tailing of the basic amine.[6][8] |
| Cellulose tris(3,5-dimethylphenylcarbamate) | CHIRALCEL® OD-H | Hexane/Ethanol (85:15) | 0.1% Diethylamine (DEA) | Excellent Alternative. Provides complementary selectivity to amylose phases. The choice between ethanol and IPA can significantly alter selectivity.[2] |
| Amylose tris((S)-α-methylbenzylcarbamate) | CHIRALPAK® AS-H | Hexane/IPA/Triethylamine (TEA) (97:3:0.1) | 0.1% Triethylamine (TEA) | Good for Basic Compounds. This phase has proven effective for various cathinone derivatives, which are also chiral amines.[7] TEA serves a similar purpose to DEA. |
| Amylose tris(3,5-dimethylphenylcarbamate) | CHIRALPAK® IA | Hexane/Ethanol | 0.1% Ethanesulfonic Acid (ESA) | Problem-Solving Approach. For difficult separations, an acidic additive can form an ion-pair with the amine in the mobile phase, enhancing interaction with the CSP and dramatically improving resolution.[9][10] |
Strategic Workflow for Method Development
A systematic approach is crucial for efficiently developing a robust chiral separation method. The process involves initial screening to identify a promising CSP, followed by optimization of the mobile phase to achieve baseline resolution (Rs > 1.5).
Caption: Chiral HPLC Method Development Workflow.
Detailed Experimental Protocols
The following protocols serve as a robust starting point for your method development.
This protocol is the recommended first step and has the highest probability of success for separating chroman-4-amine.
-
Instrumentation:
-
HPLC system with isocratic pump, autosampler, column thermostat, and UV detector.[11]
-
-
Chiral Stationary Phase:
-
CHIRALPAK® IA, 5 µm, 4.6 x 250 mm (or equivalent amylose tris(3,5-dimethylphenylcarbamate) column)
-
-
Mobile Phase Preparation:
-
Prepare a stock solution of 1% Diethylamine (DEA) in Isopropanol (IPA).
-
In a suitable container, combine 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade IPA.
-
Add 1 mL of the 1% DEA stock solution to the Hexane/IPA mixture to achieve a final concentration of 0.1% DEA relative to the alcohol portion, then mix thoroughly. Causality Note: Pre-mixing the additive with the alcohol ensures homogeneity and consistent performance.
-
-
Chromatographic Conditions:
-
Mobile Phase: Hexane / IPA / DEA (volume ratio varies, start with 90:10 with 0.1% DEA)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm or 275 nm (based on chroman UV absorbance)
-
Injection Volume: 5 µL
-
-
Self-Validation/System Suitability:
-
Objective: Achieve baseline resolution (Rs ≥ 1.5).
-
Peak Shape: Tailing factor for both enantiomers should be between 0.8 and 1.5.
-
Action: If separation is observed but incomplete, decrease the percentage of IPA (e.g., to 95:5 Hexane/IPA) to increase retention and potentially improve resolution.
-
This protocol should be employed if Protocol 1 fails to yield any separation. The use of an acidic additive fundamentally changes the interaction mechanism.[9]
-
Instrumentation:
-
Same as Protocol 1.
-
-
Chiral Stationary Phase:
-
CHIRALPAK® IA, 5 µm, 4.6 x 250 mm (Immobilized phases are robust and recommended when using acidic additives).[12]
-
-
Mobile Phase Preparation:
-
Prepare a stock solution of 1% Ethanesulfonic Acid (ESA) in Ethanol.
-
In a suitable container, combine 850 mL of HPLC-grade n-Hexane and 150 mL of HPLC-grade Ethanol.
-
Add 1.5 mL of the 1% ESA stock solution to the Hexane/Ethanol mixture. Causality Note: The acid forms an ion-pair with the basic amine. This neutralizes the charge and introduces a new site for interaction with the CSP, which can dramatically enhance enantioselectivity.[9]
-
-
Chromatographic Conditions:
-
Mobile Phase: Hexane / Ethanol / ESA (start with 85:15 with 0.1% ESA)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm or 275 nm
-
Injection Volume: 5 µL
-
-
Self-Validation/System Suitability:
-
Objective: Observe any significant change in selectivity (α) or resolution (Rs) compared to the basic method.
-
Action: The optimal alcohol percentage may be very different from the basic method. Screen a range from 5% to 20% ethanol to find the best balance of retention and resolution.
-
Conclusion and Expert Recommendations
The enantioseparation of chroman-4-amine is most effectively approached using polysaccharide-based chiral stationary phases. The data from analogous structures strongly suggests that an amylose-based CSP, such as CHIRALPAK® IA , is the prime candidate for initial screening.[4]
The critical parameter for success is the strategic use of mobile phase additives. A basic additive like diethylamine (DEA) is mandatory in most cases to ensure good peak shape and elution of the basic analyte.[6][8] Should this standard approach prove insufficient, employing an acidic additive like ethanesulfonic acid (ESA) provides a powerful alternative mechanism to induce separation.[9]
By following the systematic workflow outlined in this guide—beginning with a high-probability screening protocol and proceeding to logical optimization steps—researchers can efficiently develop a validated, high-resolution HPLC method for the critical task of separating chroman-4-amine enantiomers.
References
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]
-
Journal of the American Chemical Society. (2022). Enantioselective Single and Dual α-C–H Bond Functionalization of Cyclic Amines via Enzymatic Carbene Transfer. [Link]
-
LCGC International. (2016). Application Notes: Chiral. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
PubMed. (2012). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]
-
PubMed. (2012). Chiral separation of cathinone derivatives used as recreational drugs by HPLC-UV using a CHIRALPAK® AS-H column as stationary phase. [Link]
-
MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]
-
VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. [Link]
-
National Institutes of Health (NIH). (2016). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. [Link]
-
ResearchGate. (2014). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. [Link]
-
Royal Society of Chemistry. (2024). Enantioselective construction of cycloalkyl amines via nickel-catalysed alkene desymmetrization. [Link]
-
ACS Omega. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. [Link]
-
ResearchGate. (2013). Separation of the enantiomers of chiral amines using the mobile phase.... [Link]
-
YouTube. (2022). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. [Link]
-
Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]
-
Daicel Chiral Technologies. Method development with CHIRALPAK® IA. [Link]
Sources
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Chiral separation of cathinone derivatives used as recreational drugs by HPLC-UV using a CHIRALPAK® AS-H column as stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chiraltech.com [chiraltech.com]
- 9. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 12. hplc.eu [hplc.eu]
FTIR and Mass Spectrometry data for 4-aminochroman HCl characterization
Topic: FTIR and Mass Spectrometry Characterization of 4-Aminochroman Hydrochloride Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers and Analytical Chemists
Executive Summary
In the development of CNS-active agents and chiral ligands, 4-aminochroman hydrochloride serves as a critical pharmacophore. Its structural integrity—specifically the primary amine functionality and the benzopyran (chroman) core—dictates its reactivity and biological efficacy.
This guide provides a comparative analysis of the HCl salt form versus its free base alternative. While the free base is often the initial synthetic product, the HCl salt is the preferred solid-state form for stability and solubility. Distinguishing these two forms requires precise interpretation of FTIR (solid-state fingerprinting) and Mass Spectrometry (molecular identity).
Compound Profile & Structural Significance
| Feature | Specification |
| Compound Name | 4-Aminochroman Hydrochloride |
| CAS Number | 35019-95-5 (Free base generic ref) |
| Molecular Formula | C₉H₁₁NO[1][2] · HCl |
| Molecular Weight | 185.65 g/mol (Salt) / 149.19 g/mol (Base) |
| Core Structure | Bicyclic benzopyran ring with a primary amine at position 4. |
| Critical Quality Attribute | Salt Counter-ion Stoichiometry: Confirmation of mono-hydrochloride formation is essential for batch consistency. |
FTIR Characterization: The Solid-State Fingerprint
The most definitive method to distinguish 4-aminochroman HCl from its free base or inorganic impurities is Fourier Transform Infrared Spectroscopy (FTIR). The protonation of the amine group causes a dramatic shift in the spectral landscape.[3]
Comparative Spectral Analysis: HCl Salt vs. Free Base
| Functional Group | Free Base (Alternative) | HCl Salt (Target Product) | Diagnostic Significance |
| N-H Stretching | Sharp Doublet 3300–3400 cm⁻¹(Sym & Asym stretch) | Broad Envelope 2600–3200 cm⁻¹(Ammonium -NH₃⁺ stretch) | Primary Differentiator. The disappearance of sharp doublets and appearance of a broad "ammonium band" confirms salt formation. |
| Amine Deformation | Scissoring ~1600 cm⁻¹ | Asym. Bending ~1600 cm⁻¹Sym. Bending ~1500 cm⁻¹ | The salt form often shows a "combination band" overtone pattern in the 2000–2500 cm⁻¹ region. |
| Ether (C-O-C) | Strong band ~1240 cm⁻¹(Aryl-alkyl ether) | Strong band ~1235–1245 cm⁻¹(Shift is minimal) | Confirms the integrity of the chroman ring system (benzopyran core) remains intact during acidification. |
| C-Cl Interaction | Absent | Weak/Broad < 600 cm⁻¹ | Difficult to see in standard Mid-IR, but indirect evidence is the broadening of the N-H region. |
Expert Insight: The "Ammonium Envelope"
In the HCl salt, the quaternary nitrogen (-NH₃⁺) creates strong hydrogen bonding networks within the crystal lattice. This results in a massive broadening of the N-H stretching region, often overlapping with C-H stretches (2850–2950 cm⁻¹). Do not interpret this broadening as moisture contamination. It is a characteristic feature of primary amine salts.
Mass Spectrometry: Molecular Identity & Fragmentation
While FTIR confirms the solid-state form (salt vs. base), Mass Spectrometry (MS) confirms the molecular weight and structural connectivity.
Ionization Mode Selection
-
Technique: Electrospray Ionization (ESI) in Positive Mode (+ve).[4]
-
Why: ESI is a "soft" ionization technique. It preserves the molecular ion [M+H]⁺ better than Electron Impact (EI), which is crucial for confirming the intact chroman ring.
Fragmentation Pathway (MS/MS)
| Fragment Ion (m/z) | Identity | Mechanism |
| 150.1 | [M+H]⁺ Parent | Protonated free base. Note: In ESI, the HCl dissociates; you observe the cation mass (149 + 1). |
| 133.1 | [M - NH₃]⁺ | Loss of Ammonia. Characteristic of primary amines. The charge stabilizes on the benzylic carbocation at position 4. |
| 105-107 | Retro-Diels-Alder (RDA) | Cleavage of the pyran ring. This confirms the benzopyran core structure. |
| 91.0 | Tropylium Ion | Rearrangement of the benzyl fragment. Common in aromatics. |
Critical Note on Salt Analysis: Mass Spectrometry generally cannot distinguish between the free base and the HCl salt directly in the positive channel, as both yield the [M+H]⁺ ion (m/z 150). To confirm the presence of Chloride (Cl⁻), you must run a Negative Mode (ESI-) scan to detect the Cl⁻ ion at m/z 35/37 (3:1 isotopic ratio).
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow for characterizing the synthesis and validation of 4-aminochroman HCl.
Figure 1: Integrated analytical workflow for validating 4-aminochroman HCl synthesis.
Detailed Experimental Protocols
To ensure reproducibility, follow these specific methodologies.
Protocol A: FTIR (KBr Pellet Method)
Use this method to prevent hygroscopic interference, which is common with amine salts.
-
Preparation: Pre-dry Potassium Bromide (KBr) powder at 110°C for 2 hours to remove background moisture.
-
Ratio: Mix 1 mg of 4-aminochroman HCl with 100 mg of dry KBr (1:100 ratio).
-
Grinding: Grind gently in an agate mortar. Caution: Excessive grinding can degrade the crystal lattice of the salt.
-
Compression: Press at 10 tons for 2 minutes to form a transparent pellet.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).
-
Validation: Check the 3400 cm⁻¹ region. If a sharp "water dip" exists, the KBr was wet. If a broad, intense mound exists peaking around 3000 cm⁻¹, the salt is formed correctly.
Protocol B: ESI-MS Direct Infusion
-
Solvent: HPLC-grade Methanol (MeOH). Avoid water to prevent hydrolysis risks during storage.
-
Concentration: Prepare a 10 ppm stock solution.
-
Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V (Low voltage prevents premature fragmentation).
-
Source Temp: 120°C.
-
-
Data Capture: Acquire spectra in both Positive (for cation) and Negative (for chloride) modes.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for Amine Salt IR shifts).
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Benzopyran derivatives fragmentation patterns.
-
Sigma-Aldrich. (2024). Safety Data Sheet: 4-Aminochroman Hydrochloride. (Provides safety and physical property baselines).
-
PubChem. (2024). Compound Summary: 4-Aminochroman. National Library of Medicine.
Sources
A Comparative Guide to the Biological Half-Life of Chroman-4-Amine and Chroman-4-One Analogs
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the chroman scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1][2] Variations at the 4-position, in particular the substitution of a ketone (chroman-4-one) versus an amine (chroman-4-amine), can significantly influence the pharmacokinetic profile of a molecule. A critical parameter in this profile is the biological half-life (t½), which dictates the dosing regimen and overall therapeutic efficacy of a drug candidate. This guide provides a comparative analysis of the predicted biological half-lives of chroman-4-amine and chroman-4-one analogs, grounded in the principles of drug metabolism. While direct comparative studies are limited, a robust understanding of metabolic pathways allows for informed predictions to guide drug design and development.
The Decisive Role of Metabolism in Biological Half-Life
The biological half-life of a compound is intrinsically linked to its rate of metabolic clearance, primarily orchestrated by a suite of enzymes predominantly found in the liver. This biotransformation is broadly categorized into two phases:
-
Phase I Metabolism: This phase involves the introduction or unmasking of polar functional groups through oxidation, reduction, or hydrolysis.[3][4] The cytochrome P450 (CYP450) superfamily of enzymes are the primary catalysts for these reactions.[4][5]
-
Phase II Metabolism: In this phase, the parent compound or its Phase I metabolite is conjugated with endogenous polar molecules such as glucuronic acid, sulfate, or glutathione.[3][5] This process significantly increases the water solubility of the compound, facilitating its excretion from the body.[6]
The susceptibility of a molecule to these metabolic processes dictates its rate of elimination and, consequently, its biological half-life.
Predicted Metabolic Pathways and Their Influence on Half-Life
The structural divergence at the 4-position of the chroman ring between a ketone and an amine is predicted to lead to distinct metabolic pathways and, therefore, different biological half-lives.
The Metabolic Profile of Chroman-4-One Analogs
The ketone moiety at the 4-position of chroman-4-one analogs presents a primary site for Phase I metabolic reduction. Carbonyl reductases can convert the ketone to a secondary alcohol, introducing a hydroxyl group. This new functional group can then serve as a handle for Phase II conjugation reactions, such as glucuronidation.[7]
Predicted Metabolic Cascade of Chroman-4-One Analogs:
Caption: Predicted metabolic pathway of chroman-4-one analogs.
This two-step metabolic process of reduction followed by glucuronidation provides an efficient route for the clearance of chroman-4-one analogs. The rate of these reactions will ultimately determine the biological half-life.
The Metabolic Profile of Chroman-4-Amine Analogs
The amine functionality at the 4-position of chroman-4-amine analogs offers multiple avenues for metabolic transformation, suggesting a potentially more complex metabolic profile and likely a shorter biological half-life compared to their chroman-4-one counterparts.
Key Metabolic Pathways for Cyclic Amines:
-
N-Dealkylation: If the amine is secondary or tertiary, CYP450 enzymes can catalyze the removal of alkyl groups.[8]
-
Oxidative Deamination: Primary amines can be oxidized by monoamine oxidases (MAOs) or CYP450 enzymes to form an unstable carbinolamine that can then be converted to a ketone.
-
Ring Hydroxylation: CYP450 enzymes can introduce hydroxyl groups at various positions on the chroman ring system.[8]
-
N-Oxidation: The nitrogen atom itself can be oxidized to form N-oxides.
-
Phase II Conjugation: The amine group can directly undergo conjugation reactions such as sulfation or acetylation.[9]
Predicted Metabolic Cascade of Chroman-4-Amine Analogs:
Caption: Predicted metabolic pathways of chroman-4-amine analogs.
The availability of multiple metabolic "soft spots" on the chroman-4-amine scaffold suggests a higher potential for rapid metabolism and clearance, leading to a shorter biological half-life.
Comparative Summary of Predicted Metabolic Liabilities
| Feature | Chroman-4-one Analogs | Chroman-4-amine Analogs |
| Primary Phase I Pathway | Ketone Reduction | N-Dealkylation, Oxidative Deamination, Ring Hydroxylation |
| Primary Phase II Pathway | Glucuronidation of the alcohol metabolite | Sulfation or Acetylation of the amine; Glucuronidation of hydroxylated metabolites |
| Key Metabolizing Enzymes | Carbonyl Reductases, UGTs | CYP450s, MAOs, SULTs, NATs, UGTs |
| Predicted Metabolic Rate | Moderate | Potentially Rapid |
| Predicted Biological t½ | Longer | Shorter |
Experimental Methodologies for Determining Biological Half-Life
To move from prediction to empirical data, robust experimental protocols are essential. The following outlines standard methodologies for both in vivo and in vitro assessment of biological half-life.
In Vivo Pharmacokinetic Study in Rodents
This protocol provides a framework for determining the pharmacokinetic profile, including the biological half-life, of a test compound in a rat model.
Experimental Workflow:
Caption: Workflow for an in vivo pharmacokinetic study.
Step-by-Step Protocol:
-
Animal Acclimatization: Male Sprague-Dawley rats (8-10 weeks old) are acclimatized for at least one week under standard laboratory conditions.
-
Compound Formulation: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) for oral administration or in saline for intravenous administration.
-
Dosing: A single dose of the compound is administered to the rats via oral gavage or intravenous injection.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes.
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of the parent compound in the plasma samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including the elimination half-life (t½), area under the curve (AUC), and clearance (CL), using appropriate software.
In Vitro Metabolic Stability Assay
This assay provides a high-throughput method to assess the intrinsic clearance of a compound in a liver-derived system, which is a key determinant of its metabolic half-life.
Experimental Workflow:
Caption: Workflow for an in vitro metabolic stability assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a reaction mixture containing liver microsomes (from human or animal species) in a buffered solution.
-
Initiation of Reaction: Pre-warm the reaction mixture to 37°C. The metabolic reaction is initiated by adding the cofactor, NADPH.
-
Time-Course Incubation: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is immediately stopped by adding a quenching solution, typically cold acetonitrile, which also serves to precipitate the proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the remaining parent compound in the supernatant is quantified using a validated LC-MS/MS method.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t½) is determined from the slope of the natural logarithm of the percent remaining versus time plot. The intrinsic clearance (CLint) is then calculated from the in vitro t½.
Conclusion
The structural difference between a ketone and an amine at the 4-position of the chroman scaffold is predicted to have a profound impact on the metabolic stability and, consequently, the biological half-life of the resulting analogs. Chroman-4-amine derivatives, with their multiple potential sites for Phase I and Phase II metabolism, are anticipated to have shorter biological half-lives compared to chroman-4-one analogs, which primarily undergo a two-step metabolic clearance pathway of reduction and glucuronidation.
While these predictions are based on established principles of drug metabolism, they underscore the critical need for empirical data. The experimental protocols outlined in this guide provide a clear path for researchers to obtain the necessary pharmacokinetic data to validate these predictions and make informed decisions in the drug discovery and development process. Direct head-to-head comparisons of analog pairs will be invaluable in elucidating the precise structure-metabolism relationships and guiding the design of chroman-based therapeutics with optimized pharmacokinetic profiles.
References
- Peterlin-Masic, L., & Kilibarda, V. (2011). Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. Current drug metabolism, 12(1), 74–89.
- Fiveable. (n.d.). Phase I and Phase II metabolism. Medicinal Chemistry Class Notes.
- Longdom Publishing. (n.d.).
- Palivan, C. G., & Meier, W. P. (2022). Inverting glucuronidation of hymecromone in situ by catalytic nanocompartments. Nanoscale, 14(20), 7499–7508.
- ResearchGate. (n.d.). Examples of cyclic amines as drugs.
- Preissner, S. (2010). Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. Drug testing and analysis, 7(11-12), 1016–1024.
- MDPI. (2023).
- Choudhary, A., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Mini reviews in medicinal chemistry, 21(16), 2216–2237.
- Fridén-Saxin, M., et al. (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. Journal of medicinal chemistry, 55(15), 7104–7113.
- Gupea. (2012).
- Ronad, P. M., & Dharbamalla, S. (2011). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology, 4(5), 663-668.
- Attwa, M. W., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Analytical Methods, 14(28), 2758–2765.
- Basit, A., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Medicina (Kaunas, Lithuania), 59(10), 1742.
- Zhang, Y., et al. (2022). In Silico simulation of Cytochrome P450-Mediated metabolism of aromatic amines: A case study of N-Hydroxylation. Ecotoxicology and environmental safety, 238, 113544.
- WuXi AppTec. (n.d.).
- Enamine. (n.d.).
- Bio-protocol. (2014). Murine Pharmacokinetic Studies.
- Al-Tannak, N. F., & Bagchi, D. (2016). Chemical approaches to the sulfation of small molecules: current progress and future directions. Journal of Sulfur Chemistry, 37(6), 613–633.
- Roy, M., & Hanzlik, R. P. (2016). Sulfation made simple: a strategy for synthesising sulfated molecules.
- Linger, J. G., et al. (2016). Biological Conversion of Cyclic Ketones from Catalytic Fast Pyrolysis with Pseudomonas putida KT2440. ChemSusChem, 9(22), 3164–3173.
- Harris, J. J., et al. (2018). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. ACS chemical biology, 13(10), 2829–2836.
- Lahu, G., et al. (2014). Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor for the Treatment of Diabetes. Journal of medicinal chemistry, 57(24), 10457–10468.
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Structural Elucidation & Solid-State Performance: Chroman-4-amine Hydrochloride Salts
Executive Summary
Chroman-4-amine (3,4-dihydro-2H-1-benzopyran-4-amine) is a critical chiral pharmacophore found in various therapeutic agents, including serotonin receptor modulators and antihypertensives. While the free base amine is synthetically accessible, it suffers from oxidative instability and poor solid-state characteristics.
This guide provides a comparative technical analysis of the Hydrochloride (HCl) Salt form against the free base and alternative diastereomeric salts (e.g., Tartrates). We detail the crystallographic workflow required to determine absolute configuration—a regulatory necessity for chiral drugs—and demonstrate why the HCl salt is the superior candidate for structural analysis and long-term storage.
Part 1: The Comparative Landscape
Why the Hydrochloride Salt?
In drug development, the physical form of an API (Active Pharmaceutical Ingredient) dictates its bioavailability, stability, and manufacturability. For Chroman-4-amine, the HCl salt is not merely a solubility enhancer; it is a structural stabilizer.
Table 1: Comparative Performance Profile
| Feature | Chroman-4-amine HCl (Target) | Free Base Amine (Alternative 1) | Tartrate/Mandelate (Alternative 2) |
| Physical State | Crystalline Solid (High MP: >200°C) | Oily Liquid / Low MP Solid | Crystalline Solid |
| Oxidative Stability | High (Lone pair sequestered) | Low (Prone to N-oxide formation) | High |
| Hygroscopicity | Low to Moderate | N/A (Often liquid) | Varies (Often higher than HCl) |
| Crystallographic Utility | Excellent (Cl⁻ provides anomalous scattering for absolute config) | Poor (Hard to crystallize) | Good (Used for chiral resolution) |
| Solubility (Water) | High (>50 mg/mL) | Low / Immiscible | Moderate |
Scientific Rationale
-
Oxidative Protection: Primary amines like Chroman-4-amine are susceptible to air oxidation, forming N-oxides or imines. Protonation by HCl ties up the nitrogen lone pair (
), chemically "locking" the molecule against oxidation [1]. -
Absolute Configuration Determination: To distinguish the (R) and (S) enantiomers via X-ray diffraction (XRD), a "heavy atom" is often required to calculate the Flack Parameter . The Chloride ion (
) serves this purpose effectively compared to the Carbon/Nitrogen/Oxygen-only framework of the free base or tartrate salts [2].
Part 2: Crystal Structure Analysis Workflow
The following diagram outlines the critical path from crude synthesis to validated structural model.
Caption: Workflow for converting racemic precursor to structurally validated chiral hydrochloride salt.
Part 3: Experimental Protocols
This section details the specific methodologies to obtain high-quality crystals suitable for XRD.
Synthesis of Chroman-4-amine Hydrochloride
Note: This protocol assumes starting from the resolved tartrate salt or free base.
-
Liberation: Dissolve (S)-Chroman-4-amine tartrate (1.0 eq) in 2M NaOH. Extract 3x with Dichloromethane (DCM).
-
Drying: Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo to obtain the oily free base. -
Salting Out: Redissolve the free base in minimal anhydrous Ethanol (EtOH).
-
Acidification: Add 1.2 eq of 4M HCl in Dioxane dropwise at 0°C. A white precipitate should form immediately.
-
Isolation: Filter the solid and wash with cold Diethyl Ether (
) to remove excess acid.
Single Crystal Growth (Vapor Diffusion Method)
Direct precipitation usually yields microcrystalline powder unsuitable for Single Crystal XRD. Use this method for X-ray quality prisms.
-
Inner Vial: Dissolve 20 mg of the Chroman-4-amine HCl in 1 mL of Methanol (good solubility).
-
Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL of Diethyl Ether or Hexane (anti-solvent).
-
Equilibration: Seal the outer jar tightly. Store at 4°C undisturbed for 3-7 days.
-
Mechanism: The volatile anti-solvent slowly diffuses into the methanol solution, gently lowering solubility and promoting ordered lattice growth [3].
Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K\alpha radiation,
Å). -
Temperature: 100 K (Cryostream) to reduce thermal motion (ellipsoids).
-
Strategy: Complete sphere data collection to ensure high redundancy for accurate anomalous signal measurement (crucial for Flack parameter).
Part 4: Structural Insights & Analysis
When analyzing the solved structure, focus on these three critical parameters:
A. The "Sofa" vs. "Half-Chair" Conformation
The chroman ring system is flexible. In the HCl salt, the heterocyclic ring typically adopts a half-chair or sofa conformation to minimize steric strain between the amine substituent and the peri-hydrogen at position 5.
-
Check: Measure the torsion angles of the pyran ring (
). Deviations from planarity indicate the specific pucker, which influences biological binding affinity.
B. Hydrogen Bonding Network
The chloride ion acts as a multi-point acceptor.
-
Interaction:
-
Topology: Look for a 3D network where each Chloride accepts 2-3 H-bonds from neighboring ammonium groups. This network is the primary driver of the high melting point and lattice stability compared to the free base [4].
C. Absolute Configuration (Chirality)
For the (S)-enantiomer, the C4 chiral center must be validated.
-
Flack Parameter (x):
- : Correct absolute structure ((S)-form confirmed).
- : Inverted structure (Sample is actually (R)).
- : Racemic twin (Resolution failed).
-
Requirement: The standard uncertainty (u) should be
for high confidence.
References
-
Reddit Chemistry Community. (2015). Why are organic amines often more stable as the HCl salt than in the free base form? Retrieved from
-
Rigaku Corporation. Drug discovery by single crystal X-ray structure analysis. Retrieved from
-
Crystal Pharmatech. Single Crystal Growth & Structure Determination.[1] Retrieved from
-
Peng, Y., et al. (2018).[2] Improved Resolution of 4-Chloromandelic Acid... and Crystal Structures of the Diastereomeric Salts. Molecules, 23(12).[2] Retrieved from
-
ChemScene. (S)-Chroman-4-amine hydrochloride Product Data. Retrieved from
Sources
Validation of enantiomeric purity of (S)-Chroman-4-amine HCl
A Comparative Technical Guide for Analytical Development
Executive Summary
(S)-Chroman-4-amine HCl (CAS: 1035093-81-2) is a critical chiral building block in the synthesis of serotonin receptor modulators and kinase inhibitors. In drug development, the enantiomeric excess (
This guide challenges the "one-size-fits-all" approach of using polysaccharide-based columns (e.g., Chiralcel OD/AD) for this specific molecule. While polysaccharide columns are versatile, they often require the free-basing of amine salts, introducing sample preparation errors and stability risks.
The Thesis: For (S)-Chroman-4-amine Hydrochloride , the use of Crown Ether-based Chiral Stationary Phases (CSPs) is the superior methodology. It allows for direct analysis of the ammonium salt form without derivatization or neutralization, resulting in higher accuracy and reproducibility.
Comparative Analysis of Methodologies
The following matrix evaluates the three primary methods for validating the enantiomeric purity of (S)-Chroman-4-amine HCl.
| Feature | Method A: Crown Ether HPLC (Recommended) | Method B: Polysaccharide HPLC (Alternative) | Method C: NMR w/ Chiral Solvating Agent |
| Principle | Host-guest complexation of | H-bonding/Dipole interactions (Requires free amine). | Diastereomeric shift differences in NMR. |
| Stationary Phase | Crownpak CR(+) / CR-I(+) | Chiralcel OD-H / AD-H | N/A (Solution phase) |
| Sample Prep | Direct Dissolution (Water/MeOH). | Neutralization required (Free base conversion). | Mix with Mosher's Acid or Pirkle Alcohol. |
| Mobile Phase | Acidic (aq.[1] | Hexane/IPA + DEA (Normal Phase). | |
| Resolution ( | Typically > 2.5 (High). | Variable (Sensitive to water/modifier). | Low (Peak overlap common at >98% purity). |
| Limit of Quantitation | < 0.05% (Trace isomer detection). | ~0.1% | ~1-2% (Not suitable for trace impurity). |
| Suitability | Best for HCl Salts. | Best for Neutral/Free Base. | Quick "In-Process" Check only. |
Scientific Rationale for Selection
-
Why Method A? The Crown Ether oxygen atoms form a specific inclusion complex with the ammonium protons (
) of the chroman-4-amine. This interaction is sterically governed by the chiral barrier of the binaphthyl rings on the CSP. Since the target is already an HCl salt, it is pre-activated for this mechanism. -
Why not Method B? To use a Chiralcel OD column, you must add diethylamine (DEA) or free-base the sample to prevent peak tailing. Free-basing small polar amines can lead to extraction losses or degradation.
Recommended Protocol: Direct Chiral HPLC (Crown Ether)
This protocol is designed to meet ICH Q2(R1) validation standards.
Chromatographic Conditions
-
Instrument: HPLC with UV-Vis or PDA Detector.
-
Column: Daicel Crownpak CR(+) (150 mm × 4.0 mm, 5 µm) or equivalent (e.g., Regis CrownSil).
-
Column Temperature: 10°C to 25°C .
-
Note: Lower temperatures often increase the separation factor (
) on crown ether columns by stabilizing the ammonium-crown complex.
-
-
Mobile Phase: Perchloric Acid (
) pH 1.5 (aq) / Methanol (85:15 v/v).-
Safety: Perchloric acid is corrosive. Use proper PPE.
-
-
Flow Rate: 0.5 mL/min (Adjust to keep backpressure < 150 bar).
-
Detection: UV @ 210 nm (Amine absorption) or 254 nm (Aromatic ring).
-
Injection Volume: 5 - 10 µL.
Sample Preparation
-
Diluent: Mobile Phase (pH 1.5
solution). -
Stock Solution: Dissolve 10 mg of (S)-Chroman-4-amine HCl in 10 mL of diluent (1.0 mg/mL).
-
System Suitability Solution: Mix (S)-isomer and (R)-isomer standards (1:1) to verify resolution.
Validation Criteria (ICH Q2)
-
Specificity: No interference from blank/diluent at the retention time of the main peak.
-
Resolution (
): between (R) and (S) enantiomers. -
Linearity:
over 50% to 150% of target concentration. -
Precision: RSD
for 6 replicate injections. -
Quantitation Limit (LOQ): Signal-to-Noise (S/N) ratio
for the minor enantiomer.
Workflow Visualization
Method Selection Logic
This decision tree guides the analyst to the correct method based on the physical form of the sample.
Figure 1: Decision logic for selecting the optimal chiral separation technique based on the ionization state of the amine.
Validation & System Suitability Workflow
A self-validating loop to ensure data integrity during routine analysis.
Figure 2: The critical path for verifying system suitability before releasing results for clinical or synthetic use.
Supporting Data: Expected Performance
The following data represents typical performance metrics observed when analyzing primary amine salts on Crown Ether phases (e.g., Crownpak CR(+)) versus Polysaccharide phases (e.g., Chiralcel OD-H).
| Parameter | Crown Ether (Acidic Mode) | Polysaccharide (Normal Phase) |
| Elution Order | (R)-isomer usually elutes first (on CR+) | Variable (Method dependent) |
| Separation Factor ( | 1.2 - 1.5 | 1.1 - 1.3 |
| Tailing Factor ( | 1.0 - 1.2 (Symmetric) | 1.3 - 1.8 (Tailing common) |
| Run Time | < 15 minutes | 20 - 30 minutes |
| Robustness | High (pH controlled) | Medium (Sensitive to water in Hexane) |
Note on Elution Order: On a Crownpak CR(+) column, the D-form (or R-form for many amines) generally elutes first because the L-form (S-form) forms a tighter complex with the chiral crown ether. Always confirm elution order with a known standard of the (R)-enantiomer.
References
-
Daicel Corporation. (2023).[3] Instruction Manual for CROWNPAK® CR(+) / CR(-). Chiral Technologies. [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]
-
Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A. [Link]
Sources
Chroman-4-amine vs. 4-aminothiochroman hydrochloride reactivity comparison
The following guide provides a technical comparison between Chroman-4-amine and 4-Aminothiochroman Hydrochloride , designed for researchers in medicinal chemistry and lead optimization.
Executive Summary
While Chroman-4-amine and 4-Aminothiochroman are structural bioisosteres, their reactivity profiles diverge significantly due to the electronic and oxidative susceptibility of the heteroatom (Oxygen vs. Sulfur) at position 1.[1]
-
Chroman-4-amine is a robust, stable scaffold suitable for diverse oxidative transformations.[1]
-
4-Aminothiochroman (HCl salt) requires careful handling: it demands neutralization prior to coupling and is highly susceptible to S-oxidation.[1] It is typically deployed to modulate lipophilicity (
) or metabolic stability during lead optimization.[1]
Part 1: Structural & Electronic Basis[1]
The core difference lies in the heteroatom at position 1. Oxygen (electronegativity 3.[1][2]44) exerts a strong inductive withdrawing effect but is oxidatively inert under standard organic synthesis conditions.[1] Sulfur (electronegativity 2.[1][2][3][4]58) is "softer," more polarizable, and acts as a nucleophilic center itself, creating a competing site for reactivity—specifically oxidation.
Electronic Vector & Reactivity Diagram
The following diagram illustrates the electronic pressures and reactive vectors for both scaffolds.
Figure 1: Structural comparison highlighting the oxidative liability of the thiochroman scaffold compared to the inert chroman ether.
Part 2: Reactivity Profile & Critical Differences[5]
The following matrix synthesizes experimental behavior.
| Feature | Chroman-4-amine | 4-Aminothiochroman HCl |
| State | Free base (typically oil/low-melt solid) | Hydrochloride salt (solid) |
| Basicity | Moderate; standard primary amine.[1] | Salt form is acidic; Free base is comparable to chroman.[1] |
| Oxidation Sensitivity | Stable. Compatible with mCPBA, KMnO4, H2O2.[1] | High Risk. S-atom oxidizes to sulfoxide/sulfone with peroxides or peracids.[1] |
| Acylation/Coupling | Direct reaction with acid chlorides/activated esters.[1] | Requires Base. Must depotonate HCl salt (e.g., with DIPEA) in situ.[1] |
| Solubility | Soluble in DCM, EtOAc, MeOH.[1] | Soluble in Water, MeOH, DMSO; Poor in non-polar organics until neutralized. |
| Metabolic Liability | Hydroxylation on aromatic ring.[1] | S-oxidation (Sulfoxide) is a major metabolic route.[1] |
Part 3: Experimental Protocols
Workflow 1: Amide Coupling (Handling the Salt)
Context: When coupling 4-aminothiochroman HCl to a carboxylic acid, the ammonium salt must be released to the free amine in situ to participate in the nucleophilic attack. Failure to add sufficient base is a common cause of low yield.[1]
Protocol:
-
Dissolution: Dissolve carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Activation: Add DIPEA (1.0 equiv) and stir for 5 minutes to activate the acid.
-
Salt Neutralization (Critical): In a separate vial, suspend 4-aminothiochroman HCl (1.0 equiv) in DMF. Add DIPEA (2.5 equiv) . Note: 1.0 equiv neutralizes the HCl, 1.5 equiv acts as the proton scavenger for the coupling.
-
Coupling: Add the amine solution to the activated acid mixture.
-
Monitoring: Stir at RT for 2–4 hours. Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO3 (not acid, to avoid protonating the product if basic), then brine.
Workflow 2: Selective Oxidation (Thiochroman to Sulfone)
Context: If the target molecule requires the sulfone moiety (
Protocol:
-
Substrate: Dissolve the N-acylated thiochroman derivative in DCM.
-
Oxidant: Add mCPBA (2.2 equiv) portion-wise at 0°C.
-
1.0 equiv yields Sulfoxide (S=O).
-
2.0+ equiv yields Sulfone (O=S=O).
-
-
Quench: Quench with saturated
(sodium thiosulfate) to destroy excess peroxide.[1] -
Isolation: Extract with DCM. The sulfone is typically much more polar than the sulfide.
Decision Logic for Synthesis
The following decision tree guides the selection of the scaffold based on downstream chemistry.
Figure 2: Synthetic decision tree for scaffold selection based on oxidative compatibility.[1]
Part 4: Physicochemical Properties Data[1]
The following data aids in computational matching and bioisostere planning.
| Property | Chroman-4-amine | 4-Aminothiochroman | Impact |
| Molecular Weight | ~149.19 g/mol | ~165.25 g/mol | Slight increase with S. |
| ClogP (approx) | 1.2 | 1.8 | Thiochroman is more lipophilic. |
| H-Bond Acceptors | 2 (N, O) | 1 (N) | Sulfur is a very weak H-bond acceptor.[1] |
| Polar Surface Area | ~35 Ų | ~26 Ų | Thiochroman penetrates membranes differently due to lower PSA.[1] |
References
-
PubChem. (2025).[1] 4-Aminothiochroman 1,1-dioxide hydrochloride.[1] National Library of Medicine. Available at: [Link]
-
Bondock, S., & Metwally, M. A. (2008).[1] Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (2024).[1] Synthesis of Sulfones by Oxidation. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Conditions. Available at: [Link]
-
LibreTexts Chemistry. (2023).[3] Comparison of Sulfur to Oxygen: Electronegativity and Bonding. Available at: [Link][5][6][7]
Sources
- 1. 4-Aminothiochroman 1,1-dioxide hydrochloride | C9H11NO2S | CID 13922316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Aminobutane-1-thiol hydrochloride | C4H12ClNS | CID 18509024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of Chroman-4-amine Hydrochloride: Personal Protective Equipment and Disposal
In the fast-paced environment of drug discovery and chemical research, the integrity of our work and the safety of our team are paramount. While we focus on the scientific outcomes, a foundational understanding of the materials we handle is critical. This guide offers a detailed, practical framework for the safe handling of Chroman-4-amine hydrochloride, with a specific focus on personal protective equipment (PPE) and proper disposal protocols. Our goal is to provide you, our fellow researchers, with the essential information to work confidently and safely, ensuring that your focus remains on innovation.
Understanding the Risks: A Proactive Approach to Safety
Chroman-4-amine hydrochloride is a valuable research chemical, but like any specialized compound, it requires respectful and informed handling. According to safety data, this compound is classified as an irritant to the skin, eyes, and respiratory system, and is harmful if swallowed[1]. The primary routes of exposure are inhalation of dust or vapors, and direct contact with the skin or eyes. Therefore, our safety protocols are designed to mitigate these specific risks.
Core Directive: Your Personal Protective Equipment Ensemble
The selection of appropriate PPE is not a matter of preference but a requirement based on a thorough risk assessment. For Chroman-4-amine hydrochloride, the following PPE is mandatory to create an effective barrier against exposure.
| Body Part | Recommended Personal Protective Equipment | Rationale for Protection |
| Eyes/Face | Chemical splash goggles and a face shield[1]. | Standard safety glasses are insufficient. Goggles provide a seal against splashes and dust, while a face shield offers an additional layer of protection for the entire face, especially during weighing and transfer operations where the risk of splashes is higher. |
| Skin/Body | Chemical-resistant lab coat or a full protective suit. Long pants and closed-toe shoes are a baseline requirement in any lab setting[2]. | A lab coat made of a material resistant to chemicals will protect your skin from accidental spills. For larger quantities or tasks with a higher risk of exposure, a more comprehensive protective suit is advised[1]. |
| Hands | Chemical-resistant gloves (e.g., nitrile)[1][3]. | Gloves are your primary defense against skin contact. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin[1]. For prolonged contact, consult a glove compatibility chart. |
| Respiratory | Work within a certified chemical fume hood. If not feasible, a NIOSH-approved respirator with an appropriate cartridge is necessary[3]. | A fume hood is the most effective way to control airborne contaminants. If a fume hood is unavailable or the process generates significant dust, a respirator will prevent inhalation of harmful particles[1]. |
Operational Plan: From Receiving to Disposal
A comprehensive safety plan extends beyond PPE and encompasses the entire lifecycle of the chemical within the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, carefully inspect the container for any signs of damage or leaks.
-
Segregation: Store Chroman-4-amine hydrochloride in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and the date it was received.
Step-by-Step Handling Protocol
-
Preparation: Before you begin, ensure your fume hood is operational and your full PPE is on and fitted correctly.
-
Weighing and Transfer:
-
Always conduct weighing and transfer operations inside a fume hood to contain any dust.
-
Use a disposable weigh boat to minimize contamination of balances.
-
When dissolving, add the solid to the solvent slowly to prevent splashing.
-
-
During the Reaction:
-
Keep all reactions involving this compound within the fume hood.
-
Ensure all glassware is intact and free of defects.
-
-
Post-Handling:
-
Decontaminate the work area within the fume hood with an appropriate cleaning agent.
-
Carefully doff your PPE, disposing of single-use items as outlined below.
-
Thoroughly wash your hands with soap and water.
-
Disposal Plan: Responsible Waste Management
Chroman-4-amine hydrochloride and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly. Under no circumstances should this chemical or its waste be poured down the drain [1][4].
Waste Segregation and Collection
-
Solid Waste: Collect all contaminated solid waste, including used gloves, weigh boats, and paper towels, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing Chroman-4-amine hydrochloride should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Empty Containers: "Empty" containers may still contain residual chemical and should be treated as hazardous waste.
Disposal Procedure
-
Follow your institution's specific guidelines for hazardous waste disposal. This typically involves arranging for a pickup by your Environmental Health and Safety (EHS) department.
-
Ensure all waste containers are properly labeled with the contents and associated hazards to facilitate safe handling and disposal by EHS personnel.
Visualizing the Safety Workflow
To aid in understanding the critical decision points in the safe handling of Chroman-4-amine hydrochloride, the following workflow diagram is provided.
Caption: A logical workflow for the safe handling and disposal of Chroman-4-amine hydrochloride.
By integrating these safety measures into your standard operating procedures, you contribute to a safer research environment for yourself and your colleagues, allowing for the confident pursuit of scientific discovery.
References
- Angene Chemical. (2021, May 1).
- Loveland Products, Inc. (2009, February 11).
- Bonus Video 001 - PPE and Chemical Handling. (2020, August 21). YouTube.
- Angene Chemical. (n.d.). Chroman-4-amine(CAS# 53981-38-7).
- BLD Pharm
- Ammonia Safety & Training. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- Cayman Chemical. (2025, October 20). Chroman 1 (hydrochloride hydrate)
- Lab Alley. (n.d.). How to dispose of hydrochloric acid.
- CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid.
- University of Toronto Scarborough. (n.d.). Hazardous Chemical Waste Disposal Section 7.
- University of Wisconsin-Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
- Trihydro Corporation. (2020, November 19). Chemical PPE.
- Cayman Chemical. (2023, August 10).
- TCI Chemicals. (n.d.).
- National Institutes of Health. (n.d.). Chemical Waste Disposal Guidelines.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- World Anti Doping Agency. (2019, June 1). The Prohibited List.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- BLD Pharmatech. (n.d.).
- Fisher Scientific. (2010, November 16).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
